1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
Description
BenchChem offers high-quality 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(15)12(16)6-7-13(9-12)8-10-4-2-1-3-5-10/h1-5,16H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWPERVDOCXFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606663 | |
| Record name | 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67117-22-0 | |
| Record name | 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid for medicinal chemistry
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid .
Executive Summary
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid is a specialized heterocyclic scaffold characterized by a gem-disubstituted carbon at the 3-position of the pyrrolidine ring. Unlike simple proline analogues, this molecule possesses both a hydroxyl group and a carboxylic acid moiety at the same chiral center, creating a quaternary carbon that imposes significant conformational constraints.
In medicinal chemistry, this scaffold serves as a critical building block for constrained amino acids (specifically
Structural & Physicochemical Profile
The molecule features a pyrrolidine core protected at the nitrogen by a benzyl group, with a quaternary center at C3 bearing both hydrophilic functional groups (-OH and -COOH).
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-Benzyl-3-hydroxy-3-pyrrolidinecarboxylic acid |
| Common Name | 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 221.25 g/mol |
| Chiral Center | C3 (Quaternary); exists as (R) and (S) enantiomers |
| Core Scaffold | 3,3-Disubstituted Pyrrolidine |
Physicochemical Properties[3][4]
-
pKa (Acidic): ~3.5 – 4.0 (Carboxylic acid). The presence of the
-hydroxyl group and the inductive effect of the ring nitrogen (even if separated by carbons) typically lowers the pKa slightly compared to simple aliphatic acids. -
pKa (Basic): ~9.0 – 9.5 (Tertiary amine). The N-benzyl group renders the amine basic, allowing for salt formation (e.g., hydrochloride).
-
Solubility:
-
Free Base/Zwitterion: Moderate water solubility; soluble in polar organic solvents (DMSO, Methanol).
-
Salts (HCl): Highly water-soluble.
-
-
Lipophilicity (LogP): Estimated ~1.1 – 1.4. The benzyl group adds lipophilicity, counterbalancing the highly polar zwitterionic core.
Synthetic Accessibility & Scalability[5]
The synthesis of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid classically proceeds via the cyanohydrin route starting from 1-benzyl-3-pyrrolidinone. This method is favored for its scalability and the ability to generate the quaternary center in a single step.
Synthesis Workflow (Graphviz Diagram)
Figure 1: Synthetic pathway from pyrrolidinone precursor via cyanohydrin intermediate.
Experimental Protocol: Cyanohydrin Synthesis & Hydrolysis
Objective: Preparation of 1-benzyl-3-hydroxypyrrolidine-3-carboxylic acid from 1-benzyl-3-pyrrolidinone.
Reagents:
-
1-Benzyl-3-pyrrolidinone (Starting Material)[1]
-
Potassium Cyanide (KCN) [Hazard: High Toxicity]
-
Hydrochloric Acid (Conc.[2] HCl)
-
Solvent: THF/Water (1:1 mixture)[2]
Step-by-Step Methodology:
-
Cyanohydrin Formation:
-
Dissolve 1-benzyl-3-pyrrolidinone (1.0 eq) in THF/Water (1:1).
-
Cool the solution to 0–5°C using an ice bath.
-
Add Conc.[3] HCl (1.0 eq) followed by the slow addition of KCN (2.0 eq). Note: Maintain temperature <10°C to prevent polymerization or HCN off-gassing.
-
Stir vigorously for 4 hours at 0–5°C.
-
Workup: Extract the intermediate cyanohydrin with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over
, and concentrate -
Checkpoint: The intermediate is a nitrile (1-benzyl-3-hydroxy-3-cyanopyrrolidine).
-
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the crude cyanohydrin residue directly in Conc. HCl (excess, approx. 5–10 mL per gram of residue).
-
Heat the mixture to 80°C for 1–2 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH).
-
Isolation: Cool the reaction mixture. If the product precipitates as the HCl salt, filter it.[2] If not, evaporate the acid under reduced pressure to yield a syrupy residue.
-
Purification: The residue can be purified by ion-exchange chromatography (e.g., Amberlite IR 120B) or recrystallized from Acetone/Water to obtain the zwitterionic solid.
-
Medicinal Chemistry Applications
Constrained Amino Acid Scaffolds
This molecule acts as a cyclic
-
Mechanism: The gem-disubstitution at C3 locks the
and torsion angles. -
Utility: Design of peptidomimetics with increased resistance to proteolytic cleavage.
Precursor to Muscarinic Antagonists
The 3-hydroxy-pyrrolidine core is structurally homologous to the anticholinergic drug Glycopyrrolate (which is a 3-substituted ester).
-
Derivatization: The C3-hydroxyl group can be esterified with bulky acids (e.g., cyclopentylmandelic acid) to generate high-affinity muscarinic receptor antagonists.
-
Quaternization: The N-benzyl group can be removed (hydrogenolysis) and replaced with methyl groups to form quaternary ammonium salts, which are potent bronchodilators.
Functionalization Logic (SAR)
The molecule offers three distinct vectors for chemical modification:
-
Carboxylic Acid (C3): Amidation or esterification to attach pharmacophores.
-
Hydroxyl Group (C3): Esterification (prodrugs) or ether formation.
-
Pyrrolidine Nitrogen (N1): Debenzylation (
) yields the secondary amine, allowing for diverse N-alkylation or acylation.
SAR Decision Diagram
Figure 2: Structure-Activity Relationship (SAR) vectors for medicinal chemistry optimization.
References
-
Synthesis of 3-hydroxy-3-carboxypyrrolidines: PrepChem. "Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid" (Analogous protocol for pyrrolidine ring contraction/expansion logic). Available at: [Link]
-
Pyrrolidine Scaffolds in Drug Discovery: ResearchGate. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". Available at: [Link]
Sources
An In-Depth Technical Guide to Predicting the Metabolic Stability of N-Benzyl Protected Pyrrolidine Intermediates
A Senior Application Scientist's Perspective for Drug Development Professionals
Introduction: The Pyrrolidine Scaffold and the Metabolic Stability Imperative
The N-benzyl pyrrolidine motif is a privileged scaffold in modern drug discovery, forming the structural core of numerous biologically active compounds.[1] Its synthetic tractability and ability to present substituents in a defined three-dimensional space make it a favorite among medicinal chemists.[1] However, the very features that make this scaffold attractive can also introduce metabolic liabilities. The susceptibility of a drug candidate to biotransformation, or its metabolic stability, is a critical parameter that profoundly influences its pharmacokinetic profile, including bioavailability, half-life, and potential for drug-drug interactions.[2][3] Compounds with poor metabolic stability often undergo rapid clearance, leading to insufficient exposure at the target site and diminished therapeutic efficacy.[3]
Therefore, accurately predicting the metabolic fate of N-benzyl protected pyrrolidine intermediates early in the drug discovery process is not merely an academic exercise; it is a crucial step for de-risking projects, conserving resources, and focusing synthetic efforts on candidates with a higher probability of success.[2][4] This guide provides a comprehensive overview of the core principles and practical methodologies for assessing and predicting the metabolic stability of this important chemical class, blending established in vitro techniques with the power of in silico modeling.
Pillar 1: Mechanistic Underpinnings of N-Benzyl Pyrrolidine Metabolism
Understanding how a molecule is likely to be metabolized is fundamental to predicting its stability. For N-benzyl pyrrolidine derivatives, the metabolic landscape is dominated by Phase I oxidative reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[5][6]
The two most common metabolic pathways for this scaffold are:
-
N-Debenzylation: This is often the primary route of metabolism. The reaction is an oxidative N-dealkylation process initiated by CYP-mediated hydrogen atom abstraction from the benzylic carbon (the carbon attached to both the nitrogen and the phenyl ring).[7][8] This generates an unstable carbinolamine intermediate, which then spontaneously collapses to yield the de-benzylated pyrrolidine and benzaldehyde.[8][9] The aldehyde is subsequently metabolized further to benzoic acid.[10]
-
Pyrrolidine Ring Oxidation: The saturated pyrrolidine ring itself is susceptible to oxidation at carbons adjacent to the nitrogen atom (α-carbons). This can lead to the formation of reactive iminium ion intermediates, which may have toxicological implications.[11]
While CYPs are the main drivers, other enzyme families like Flavin-containing Monooxygenases (FMOs) can also contribute to the metabolism of tertiary amines, typically through N-oxidation.[8][9]
Pillar 2: The Gold Standard - In Vitro Metabolic Stability Assessment
Experimental assays using liver-derived subcellular fractions are the cornerstone for evaluating metabolic stability.[12] The most common and high-throughput of these is the Liver Microsomal Stability Assay .[3][5] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes, making them an excellent system for studying Phase I metabolism.[3][5]
Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol describes a robust, self-validating system. The inclusion of positive control compounds (compounds with known metabolic fates) ensures that the enzymatic system is active and performing as expected, validating the results for the test compounds. A negative control without the essential cofactor (NADPH) confirms that the observed compound depletion is enzyme-driven.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the N-benzyl pyrrolidine intermediate in DMSO.
-
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4.
-
Microsomal Solution: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[6][13] Keep on ice.
-
NADPH Regenerating System: Prepare a solution containing NADPH. This cofactor is essential for CYP enzyme activity.[13] A regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often used to maintain a constant supply of NADPH throughout the incubation.
-
-
Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM).[6][13] Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[13]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a compound used for analytical normalization).[5] The cold solvent precipitates the microsomal proteins, instantly halting all enzymatic activity.[13]
-
-
Controls for Assay Validation:
-
Positive Control: Run a compound with known high clearance (e.g., Verapamil) and one with known low clearance (e.g., Warfarin) in parallel to confirm the assay is performing within expected parameters.
-
Negative Control: For each test compound, run a parallel incubation without the NADPH regenerating system to measure any non-enzymatic degradation.[6]
-
-
Sample Analysis:
-
Centrifuge the 96-well plate at high speed (e.g., 3000g for 10 minutes) to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][15] LC-MS/MS provides the high sensitivity and selectivity needed to measure the compound in a complex biological matrix.[16]
-
Data Presentation and Interpretation
The primary outputs of the microsomal stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is calculated from the slope of the natural logarithm plot of the percent remaining compound versus time.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, expressed in µL/min/mg of microsomal protein.[2]
These parameters allow for direct comparison and ranking of compounds, guiding the selection of candidates to advance.
| Parameter | Typical Value | Description |
| Microsomal Protein Conc. | 0.5 mg/mL | Standard concentration for HLM assays.[6] |
| Test Compound Conc. | 1 µM | Low concentration to ensure enzyme kinetics are in the linear range.[6] |
| Incubation Temperature | 37°C | Mimics physiological temperature.[5] |
| Cofactor | NADPH | Essential for CYP450 enzyme function.[6] |
| Quenching Solution | Ice-cold Acetonitrile | Precipitates proteins to stop the reaction.[5] |
| Analytical Method | LC-MS/MS | Gold standard for sensitive and specific quantification.[15] |
Pillar 3: The Predictive Power of In Silico Modeling
While in vitro assays are essential, they require the synthesis of physical compounds. In silico, or computational, models offer the ability to predict metabolic stability before a molecule is ever made, enabling a "design-test-learn" cycle entirely within the computer.[4][17] This is particularly valuable for prioritizing synthetic targets and exploring a much wider chemical space than is feasible experimentally.
The most common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models.[18][19] These models use machine learning algorithms to correlate calculated molecular descriptors (numerical representations of a molecule's structure) with experimentally determined metabolic stability data.[20]
How In Silico Models Work
-
Data Curation: A large, high-quality dataset of diverse compounds with experimentally measured metabolic stability (e.g., CLint values from HLM assays) is assembled.[21]
-
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include 2D properties (e.g., molecular weight, logP, number of rotatable bonds) and 3D properties (e.g., molecular shape, electronic properties).[22]
-
Model Training: A machine learning algorithm, such as Random Forest or Support Vector Machine (SVM), is trained to find the mathematical relationship between the descriptors and the observed metabolic stability.[20][23][24] The model essentially "learns" which structural features are associated with high or low stability.
-
Model Validation: The model's predictive power is rigorously tested using an external set of compounds that were not used during the training process.[21] This ensures the model can generalize to new, unseen chemical structures.
Once validated, the model can take a novel N-benzyl pyrrolidine structure as input, calculate its descriptors, and predict its metabolic stability class (e.g., stable or unstable) or a quantitative value (e.g., predicted CLint).[20][21]
Synthesizing the Data: Structure-Metabolism Relationships (SMR)
The true power of this dual approach comes from building an understanding of Structure-Metabolism Relationships (SMR). By analyzing both experimental and predictive data, chemists can identify specific structural modifications that enhance metabolic stability.
For N-benzyl pyrrolidine intermediates, key strategies include:
-
Blocking Sites of Metabolism: If N-debenzylation is the primary clearance pathway, introducing substituents on the benzyl ring can sterically hinder the approach of CYP enzymes or alter the electronics to make hydrogen abstraction less favorable. For example, adding electron-withdrawing groups can sometimes decrease the rate of oxidation.
-
Modulating Lipophilicity: Highly lipophilic compounds often have a higher affinity for CYP enzymes. Fine-tuning the overall lipophilicity (logP) of the molecule can directly impact its metabolic rate.
-
Introducing "Metabolic Blockers": Placing a metabolically robust group, such as a fluorine atom, at a suspected site of metabolism can effectively block that pathway and shunt metabolism to other, potentially slower, routes.
| Compound | R1 (Benzyl Ring) | R2 (Pyrrolidine) | HLM t½ (min) | Predicted Stability | SMR Insight |
| 1 | H | H | 15 | Unstable | Baseline compound, susceptible to N-debenzylation. |
| 2 | 4-Cl | H | 45 | Moderately Stable | Electron-withdrawing group slows oxidation. |
| 3 | 2,6-diF | H | > 60 | Stable | Steric hindrance and electronic effects from ortho-fluorines block N-debenzylation. |
| 4 | H | 3-OH | 12 | Unstable | Introduction of a new potential site of metabolism or conjugation. |
Conclusion: An Integrated Strategy for Success
Predicting the metabolic stability of N-benzyl protected pyrrolidine intermediates is a multifaceted challenge that requires an integrated strategy. The journey begins with in silico models, which provide rapid, early-stage predictions to guide the design of new molecules and prioritize synthetic efforts. Promising candidates are then synthesized and subjected to rigorous in vitro assessment using gold-standard assays like the human liver microsomal stability assay. The data from these experiments not only validates the computational predictions but also feeds back into the models, refining their accuracy over time. By combining a deep mechanistic understanding with robust experimental and computational tools, drug development professionals can effectively navigate the metabolic landscape, systematically designing molecules with optimized pharmacokinetic properties and a greater chance of becoming successful therapeutics.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). PredMS: a random Forest model for predicting metabolic stability of drug candidates in human liver microsomes. Retrieved from [Link]
-
Oxford Academic. (2022, January 15). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Retrieved from [Link]
-
PubMed. (2022, January 3). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Retrieved from [Link]
-
PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]
-
Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
-
PubMed. (2006, March 15). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Retrieved from [Link]
-
NIH Research Festival. (2016, September 15). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. Retrieved from [Link]
-
PMC. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]
-
Current Drug Discovery Technologies. (2006, June 1). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Biokinetic Properties. Retrieved from [Link]
-
ACS Publications. (2006, February 15). Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. Retrieved from [Link]
-
MDPI. (2022, May 20). N-Dealkylation of Amines. Retrieved from [Link]
-
MDPI. (2018, March 30). MetStabOn—Online Platform for Metabolic Stability Predictions. Retrieved from [Link]
-
PMC. (n.d.). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Retrieved from [Link]
-
PMC. (2024, March 28). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Encyclopedia MDPI. (2021, April 13). Metabolic N-Dealkylation and N-Oxidation. Retrieved from [Link]
-
Semantic Scholar. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]
-
News-Medical. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]
-
ACS Publications. (2015, July 14). Critically Assessing the Predictive Power of QSAR Models for Human Liver Microsomal Stability. Retrieved from [Link]
-
MDPI. (2023, August 14). A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. Retrieved from [Link]
-
MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Spectroscopy. (2020, November 16). Measurement of Metabolic Stability Using SIM and Identification of Metabolites by Data-Dependent full-Scan MS-MS and CNL Scanning. Retrieved from [Link]
-
RSC Publishing. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450. Retrieved from [Link]
-
PMC. (2023, March 4). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
PMC. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]
-
PMC. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved from [Link]
-
PubMed. (n.d.). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. Retrieved from [Link]
-
PubMed. (n.d.). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Retrieved from [Link]
-
Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
Frontiers. (2017, January 30). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Retrieved from [Link]
-
PMC. (n.d.). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Retrieved from [Link]
-
MDPI. (2024, December 22). Development of a Predictive Model for N-Dealkylation of Amine Contaminants Based on Machine Learning Methods. Retrieved from [Link]
-
ACS Publications. (2012, February 17). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2018, October 2). In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. Retrieved from [Link]
-
PMC. (n.d.). Structures and Mechanism of the Monoamine Oxidase Family. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine. Retrieved from [Link]
-
PubMed. (n.d.). Inactivation of monoamine oxidase B by benzyl 1-(aminomethyl) cyclopropane-1-carboxylate. Retrieved from [Link]
-
University of Glasgow. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Deracemisation of benzylisoquinoline alkaloids employing monoamine oxidase variants. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. news-medical.net [news-medical.net]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. agilent.com [agilent.com]
- 16. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques | NIH Research Festival [researchfestival.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Stereochemistry and Chirality of 3-Hydroxy-3-Pyrrolidinecarboxylic Acid Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Derivatives of 3-hydroxy-3-pyrrolidinecarboxylic acid are of particular interest due to their dense functionalization and the presence of a key quaternary stereocenter, which imparts significant conformational rigidity and offers a unique three-dimensional vector for interacting with biological targets. However, the precise control of stereochemistry during synthesis presents a formidable challenge. The biological activity of these molecules is often confined to a single stereoisomer, making the development of robust stereoselective synthetic routes and accurate analytical methods paramount for their application in drug discovery.[3] This guide provides a comprehensive overview of the fundamental stereochemical principles, advanced stereoselective synthetic strategies, and state-of-the-art analytical techniques for the characterization of 3-hydroxy-3-pyrrolidinecarboxylic acid derivatives. By synthesizing field-proven insights with established scientific principles, this document serves as a technical resource for professionals engaged in the design, synthesis, and evaluation of these potent chiral building blocks.
Introduction: The Strategic Importance of Chiral Pyrrolidine Scaffolds
The five-membered saturated nitrogen heterocycle of the pyrrolidine ring is a cornerstone in modern drug design.[2] Its non-planar, puckered conformation allows for the exploration of three-dimensional pharmacophore space, a critical advantage over flat, aromatic systems.[2] When substituted with a hydroxyl and a carboxylic acid group at the C3 position, the resulting 3-hydroxy-3-pyrrolidinecarboxylic acid scaffold presents a unique quaternary stereocenter. This structural feature locks the conformation of the ring and provides distinct, spatially-oriented vectors for functionalization, which is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.[4]
The critical nature of stereochemistry is underscored by the concept of "chiral switching," where the therapeutic benefit of a drug is isolated to a single enantiomer, while the other may be inactive or contribute to adverse effects.[3] Consequently, the ability to selectively synthesize and analytically confirm the stereochemistry of 3-hydroxy-3-pyrrolidinecarboxylic acid derivatives is not merely an academic exercise but a regulatory and clinical necessity. These compounds have demonstrated significant potential as enzyme inhibitors for managing conditions like diabetes and inflammation, and as modulators of the central nervous system.[4][5][6] This guide delves into the core principles and practical methodologies required to master the stereochemistry of this valuable molecular framework.
Fundamentals of Stereochemistry in Substituted 3-Hydroxypyrrolidines
The parent 3-hydroxy-3-pyrrolidinecarboxylic acid molecule possesses a single chiral center at the C3 position. However, medicinal chemistry applications almost invariably involve further substitution on the pyrrolidine ring, most commonly at the C5 or C4 positions, introducing at least one additional stereocenter.
A 5-substituted-3-hydroxy-3-pyrrolidinecarboxylic acid, for example, contains two stereocenters (C3 and C5), giving rise to a total of four possible stereoisomers. These exist as two pairs of enantiomers. The relationship between non-mirror image stereoisomers (e.g., (3R, 5R) and (3R, 5S)) is diastereomeric. Diastereomers possess different physical properties and can be separated by standard chromatographic techniques, whereas enantiomers require a chiral environment for separation.[7] Understanding these relationships is fundamental to designing both synthetic and purification strategies.
Caption: Workflow for Organocatalytic Asymmetric Michael Addition.
Chiral Pool Synthesis
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. For pyrrolidine derivatives, L-hydroxyproline is an exceptionally valuable starting point. Its inherent chirality at C2 and C4 can be used to direct subsequent transformations, allowing for the stereocontrolled synthesis of complex targets without the need for de novo asymmetric induction. The synthetic utility arises from the orthogonal reactivity of its functional groups—the secondary amine, carboxylic acid, and hydroxyl group—which can be selectively protected and manipulated to build molecular complexity. [1]
Stereochemical Assignment and Purity Analysis
Synthesizing a chiral molecule is only half the battle; unambiguously determining its stereochemistry and quantifying its enantiomeric purity are equally critical. A multi-pronged analytical approach is standard practice in the field.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive technique for determining the enantiomeric excess (ee%) of a chiral compound. [8]The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. [7] Causality of Separation: Polysaccharide-based CSPs (e.g., Chiralcel® OD-H) are widely used and highly effective. [8][9]The separation mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance as the analyte enantiomers transiently fit into the helical grooves of the chiral polymer. [9]The subtle differences in how each enantiomer interacts with the chiral environment of the CSP lead to their separation. The choice of mobile phase (typically a mixture of hexane and an alcohol modifier) is crucial for optimizing resolution. [8][10]
-
Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, starting with a 90:10 (v/v) mixture of n-hexane and isopropanol. For acidic analytes like carboxylic acids, add 0.1% trifluoroacetic acid (TFA) to improve peak shape. For basic analytes, 0.1% diethylamine can be used. [8][10]3. System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set UV detection at 210 nm. [8]4. Sample Preparation: Dissolve a small amount of the racemic standard and the synthesized sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the racemic standard first to determine the retention times of both enantiomers and calculate the resolution factor (Rs). An Rs value > 1.5 indicates baseline separation. [8]6. Quantification: Inject the synthesized sample. Integrate the peak areas for each enantiomer (A1 and A2).
-
Calculation: Calculate the enantiomeric excess using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.
Caption: A simplified workflow for chiral HPLC analysis. [8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC excels at purity determination, NMR spectroscopy is the workhorse for elucidating the relative stereochemistry (e.g., cis vs. trans) of diastereomers. [11]
-
¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. In the rigid pyrrolidine ring, cis and trans isomers will exhibit characteristically different J-values, which can be used to assign relative stereochemistry. [12]* Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY or ROESY) detect through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are bonded. For a substituted pyrrolidine, an NOE between protons on substituents at C3 and C5 would strongly indicate they are on the same face of the ring (a cis relationship).
X-ray Crystallography
X-ray crystallography is the gold standard for stereochemical analysis, providing an unambiguous, three-dimensional structure of a molecule. [13][14]By analyzing the diffraction pattern of X-rays passed through a single crystal, one can determine the precise spatial arrangement of every atom, confirming both the relative and absolute stereochemistry. [13][15]The primary prerequisite for this powerful technique is the ability to grow a high-quality single crystal of the compound, which can sometimes be a significant challenge. [14]
Applications in Drug Discovery and Development
The precise stereochemical arrangement of 3-hydroxy-3-pyrrolidinecarboxylic acid derivatives is directly linked to their therapeutic function. Their rigid, well-defined structures make them ideal for fitting into the specific chiral binding pockets of enzymes and receptors.
Derivatives of (R)-pyrrolidine-3-carboxylic acid have shown significant promise as inhibitors of enzymes implicated in various diseases. [4]For example, pyrrolidine carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a vital enzyme for the bacterium's survival. [4]In another domain, the pyrrolidine core is used to design inhibitors for α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, offering a therapeutic strategy for managing type 2 diabetes. [4] The mechanism often involves the pyrrolidine scaffold positioning key functional groups (e.g., amides, carboxylic acids) to form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the active site of the target enzyme, leading to competitive inhibition.
Caption: Competitive inhibition of an enzyme by a pyrrolidine derivative. [4]
Conclusion
The stereochemistry of 3-hydroxy-3-pyrrolidinecarboxylic acid derivatives is a defining feature that governs their biological function and therapeutic potential. Mastering this aspect of their chemistry requires a synergistic application of stereoselective synthesis and rigorous analytical characterization. Asymmetric organocatalysis and chiral pool synthesis have emerged as powerful and reliable strategies for accessing enantiomerically pure versions of these complex scaffolds. Concurrently, a combination of chiral HPLC, advanced NMR techniques, and X-ray crystallography provides the necessary toolkit for the unambiguous confirmation of stereochemical integrity. For researchers in drug discovery, a deep understanding of these principles and methodologies is essential for unlocking the full potential of this versatile and potent class of molecules.
References
- Nuclear magnetic resonance (NMR) spectroscopy is a classic method for determining optical purity... (n.d.). Vertex AI Search.
- (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. (n.d.). Benchchem.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (n.d.). Benchchem.
- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021, April 20). RSC Publishing.
- Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid. (2021, May 18). PubMed.
- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). RSC Publishing.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. (n.d.). ResearchGate.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017, July 26). Semantic Scholar.
- Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... (n.d.). ResearchGate.
- Synthesis of a New Chiral Pyrrolidine. (2010, March 9). MDPI.
- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. (n.d.). Benchchem.
- Design, synthesis and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid. (2015, September 18). PubMed.
- NMR and Stereochemistry. (n.d.). Harned Research Group.
- A New Synthesis of Pyrrolidines by Way of an Enantioselective Mannich/Diastereoselective Hydroamination Reaction Sequence. (n.d.). Sci-Hub.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.
- NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PMC.
- Emerging Applications of Chiral Switching in Drug Discovery and Development. (n.d.). JOCPR.
- x Ray crystallography. (n.d.). PMC - NIH.
- Chiral High Performance Liquid Chromatography: Review. (2020, July 30). IJPPR.
- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025, April 10). RJPT.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International.
- X-ray crystallography. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. rjptonline.org [rjptonline.org]
Applications of functionalized pyrrolidines in peptide mimetic research
Executive Summary
The pyrrolidine ring, indigenous to proline, is the only coding amino acid residue where the side chain connects back to the backbone nitrogen. This unique cyclic constraint restricts the
This guide details the application of functionalized pyrrolidines —specifically 3- and 4-substituted analogues—to engineer peptide mimetics with tunable cis/trans amide ratios, enhanced proteolytic stability, and precise secondary structure induction. We focus on the causality between ring substitution (stereoelectronic effects) and backbone geometry, providing actionable protocols for synthesis and validation.
Structural Mechanics: The Stereoelectronic Gatekeepers
The utility of functionalized pyrrolidines lies in their ability to lock the pyrrolidine ring into specific puckering modes, which in turn dictates the cis/trans equilibrium of the preceding peptide bond (
Ring Puckering and Amide Isomerization
The pyrrolidine ring exists in dynamic equilibrium between two envelope conformations:
- -endo (South): Favored by L-Proline; promotes the cis amide isomer (approx. 10-30% population in water).
- -exo (North): Promotes the trans amide isomer.
By introducing an electronegative substituent (e.g., -F, -OH) at the C4 position, we exploit the Gauche Effect . The ring puckers to place the electronegative group gauche to the ring nitrogen to maximize orbital overlap (
-
(4R)-Fluoroproline: Electronegative fluorine forces the ring into
-exo . This stabilizes the trans amide bond ( ). -
(4S)-Fluoroproline: Forces the ring into
-endo . This destabilizes the trans isomer, significantly increasing the cis population ( ).
Pathway of Conformational Control
The following diagram illustrates the causal link between substitution, puckering, and biological output.
Caption: Logical flow from C4-functionalization to macroscopic peptide conformation via the Gauche Effect.
Synthetic Methodology: On-Resin Proline Editing
While solution-phase synthesis of functionalized prolines is common, it is inefficient for library generation. The most robust, self-validating method is On-Resin Proline Editing . This protocol utilizes 4-hydroxyproline (Hyp) as a linchpin intermediate, allowing late-stage diversification on the solid support without solution-phase purification steps.
Protocol: Solid-Phase Mitsunobu Inversion on 4-Hydroxyproline
Objective: Convert a resin-bound 4-hydroxyproline peptide into a 4-functionalized pyrrolidine mimetic (e.g., 4-azidoproline or 4-thiophenylproline) with inversion of stereochemistry (4R
Reagents:
-
Resin: Rink Amide or Wang resin loaded with peptide sequence.
-
Solvent: Anhydrous Tetrahydrofuran (THF) / Dichloromethane (DCM) (1:1).
-
Reagents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD). -
Nucleophile: Diphenylphosphoryl azide (DPPA) for azides, or Thiobenzoic acid for thioesters.
Step-by-Step Workflow:
-
Peptide Assembly: Synthesize the peptide backbone using standard Fmoc-SPPS. Incorporate Fmoc-Hyp(OtBu)-OH at the desired position.
-
Orthogonal Deprotection: Treat the resin with TFA/DCM (95:5) for 30 minutes to remove the OtBu side-chain protection while keeping the peptide anchored (if using acid-stable linkage) or use Fmoc-Hyp(TBDMS)-OH and deprotect with TBAF if the resin is acid-sensitive.
-
Validation Point: Perform a mini-cleavage and check LC-MS for the mass of the hydroxyl-peptide.
-
-
Mitsunobu Reaction (On-Resin):
-
Wash resin 3x with anhydrous THF.
-
Add
(5 equiv) and the Nucleophile (5 equiv) in dry THF. -
Cool to 0°C (optional, but reduces side reactions).
-
Slowly add DIAD (5 equiv).
-
Agitate at Room Temperature for 4–16 hours.
-
-
Washing & Cleavage:
-
Wash resin with THF (5x), DCM (5x), DMF (5x).
-
Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).
-
-
Purification:
-
Precipitate in cold diethyl ether and purify via RP-HPLC.
-
Caption: Workflow for converting Hydroxyproline residues into functionalized mimetics on solid phase.
Therapeutic Applications & Case Studies
Functionalized pyrrolidines are not just structural scaffolds; they often serve as the pharmacophore itself.
Metabolic Stability & Warhead Delivery (DPP-4 Inhibitors)
In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes, the pyrrolidine ring is critical.
-
Case Study: Saxagliptin (Onglyza)
-
Structure: Contains a cis-4,5-methanopyrrolidine fused ring with a nitrile group at the 2-position.
-
Mechanism: The nitrile group acts as an electrophilic "warhead," forming a reversible covalent imidate adduct with the catalytic Serine-630 of the DPP-4 enzyme.
-
Pyrrolidine Role: The 4,5-methano bridge (cyclopropane fusion) locks the ring conformation, improving selectivity and preventing intramolecular cyclization (diketopiperazine formation) which is a common degradation pathway for proline peptides.
-
Conformational Locking in Antivirals (HCV)
HCV NS5A inhibitors utilize symmetry and rigid pyrrolidine linkers to bind the viral replication complex.
-
Case Study: Ombitasvir
-
Structure: Bis-pyrrolidine scaffold.
-
Role: The pyrrolidine rings are functionalized to orient the benzimidazole groups into a precise linear geometry, spanning the NS5A dimer interface. The rigidity of the pyrrolidine ensures the entropic cost of binding is minimized.
-
Comparative Data: Pyrrolidine Drugs
| Drug | Target | Pyrrolidine Modification | Functional Role |
| Captopril | ACE | Unsubstituted Proline | Mimics C-terminal of Angiotensin I; coordinates Zinc. |
| Saxagliptin | DPP-4 | 2-Cyano-4,5-methano | Covalent trap (nitrile) + Conformational lock (cyclopropane). |
| Ledipasvir | HCV NS5A | 5-azaspiro[2.4]heptane | Spiro-cyclic constraint to lock linear geometry. |
| Ramipril | ACE | Bicyclic (cyclopenta[b]pyrrole) | Increases lipophilicity and binding affinity over Enalapril. |
Experimental Validation: F NMR Conformational Analysis
When developing a peptidomimetic, proving the induced conformation is critical. Circular Dichroism (CD) is useful for secondary structure (helices), but
Protocol: Determining via F NMR[1]
Rationale: The chemical shift of the fluorine atom at C4 is significantly perturbed by the magnetic anisotropy of the preceding carbonyl group in the cis vs. trans conformation.
-
Sample Preparation:
-
Dissolve 2-5 mg of the fluorinated peptide in 500
L of or phosphate buffer (pH 6.5). -
Add 10%
for lock if using aqueous buffer. -
Internal Standard: Trifluoroacetic acid (TFA) in a capillary insert (optional).
-
-
Acquisition:
-
Instrument: 400 MHz or higher NMR.
-
Pulse Sequence: Standard 1D
F with proton decoupling ( ). -
Scans: 64–128 scans are usually sufficient due to high sensitivity.
-
-
Analysis:
-
Trans Isomer: Typically appears upfield (e.g., -176 ppm for 4R-F-Pro).
-
Cis Isomer: Typically appears downfield (e.g., -174 ppm).
-
Note: Chemical shifts vary based on sequence; assignment should be confirmed by EXSY (Exchange Spectroscopy) if peaks are broad.
-
-
Calculation: Integrate the distinct peaks.
-
Target for
-turn mimetics: (High trans preference). -
Target for
-hairpin nucleators: (High cis preference, often achieved with 4S-fluoroproline).
-
References
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Source: Journal of the American Chemical Society (2013). URL:[Link]
-
Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Source: National Institutes of Health (PMC). URL:[Link]
-
Pyrrolidine Derivatives in Drug Discovery: A Versatile Scaffold. Source: Frontiers in Chemistry (2023). URL:[Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Source: Biochemistry (ACS Publications). URL:[Link]
-
Discovery of Saxagliptin: A Novel, Potent, and Selective DPP-4 Inhibitor. Source: Journal of Medicinal Chemistry. URL:[Link]
Methodological & Application
Application Note: Peptide Coupling Conditions for 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic Acid
Abstract & Chemical Context
This Application Note details the protocols for incorporating 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid (referred to herein as Scaffold 1 ) into peptide backbones or medicinal chemistry scaffolds.
Scaffold 1 presents a unique synthetic challenge due to its gem-disubstituted C3 center , which houses both a hydroxyl group and the carboxylic acid. Structurally, this molecule acts as a cyclic
Key Synthetic Challenges
-
Steric Hindrance: The quaternary carbon at position 3 imposes significant steric bulk, retarding the nucleophilic attack of the incoming amine.
-
Chemo-Selectivity (The Hydroxyl Issue): The unprotected C3-hydroxyl group is geminal to the carboxylate. Upon activation of the carboxylic acid, there is a risk of O-acylation (intermolecular oligomerization) or, less likely but possible, strained
-lactone formation. -
Zwitterionic Solubility: The tertiary amine (N-Benzyl) and the carboxylic acid create a zwitterionic species that may display poor solubility in non-polar solvents (DCM), necessitating polar aprotic solvents (DMF/NMP).
Strategic Decision Matrix
Before selecting a protocol, analyze the specific requirements of your coupling partner (the amine).
Figure 1: Decision tree for selecting the optimal coupling strategy based on hydroxyl protection status and amine sterics.
Experimental Protocols
Method A: HATU-Mediated Coupling (Standard)
Best for: Primary amines and routine synthesis where the C3-hydroxyl is protected or the amine is highly nucleophilic.
Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At ester. The 7-aza nitrogen provides an internal base effect (anchimeric assistance) that accelerates coupling, crucial for the quaternary C3 center.
Reagents:
-
Scaffold 1 (1.0 equiv)
-
Amine Partner (1.1 – 1.2 equiv)
-
HATU (1.1 equiv)
-
HOAt (0.5 equiv, Optional additive to boost rate)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Protocol:
-
Dissolution: Dissolve Scaffold 1 in anhydrous DMF under Nitrogen/Argon atmosphere.
-
Base Addition: Add DIPEA. Stir for 5 minutes. Note: Ensure pH is >8 (check with wet pH paper).
-
Activation: Add HATU (and HOAt if using). Stir for only 2–5 minutes .
-
Critical: Do not activate for >10 minutes without the amine present. Prolonged activation of
-hydroxy acids can lead to side reactions.
-
-
Coupling: Add the Amine Partner immediately.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Work-up: Dilute with EtOAc. Wash with sat. NaHCO₃ (3x), Water (1x), and Brine (1x). Dry over Na₂SO₄.
Method B: Acid Chloride via Ghosez’s Reagent
Best for: Extremely hindered amines (e.g., N-methylated amino acids) or when HATU fails.
Mechanism: Converts the carboxylic acid directly to the acid chloride using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent). This avoids the formation of bulky active ester intermediates that might be too sterically crowded to react with a hindered amine.
Reagents:
-
Scaffold 1 (1.0 equiv)
-
Ghosez’s Reagent (1.2 equiv)
-
Amine Partner (1.5 equiv)
-
DIPEA (3.0 equiv)[1]
-
Solvent: Dry DCM (Dichloromethane) or THF.
Protocol:
-
Activation: Dissolve Scaffold 1 in dry DCM at 0°C.
-
Chlorination: Add Ghosez’s Reagent dropwise. Stir at 0°C for 30 minutes, then RT for 30 minutes.
-
Checkpoint: Monitor by TLC (methanol quench of aliquot) to ensure acid is consumed.
-
-
Coupling: Cool back to 0°C. Add a solution of the Amine Partner and DIPEA in DCM dropwise.
-
Reaction: Allow to warm to RT and stir overnight.
-
Work-up: Standard aqueous extraction.
Method C: Handling the Unprotected Hydroxyl (One-Pot)
Best for: Situations where protecting group chemistry is not viable.
If the C3-hydroxyl is free, the risk is that the activated carboxylate reacts with the hydroxyl of a neighboring molecule (dimerization). To prevent this, we must ensure the intermolecular reaction with the amine is kinetically faster than the intermolecular reaction with the hydroxyl .
Protocol Modifications:
-
Excess Amine: Use 1.5 – 2.0 equiv of the amine partner.
-
High Concentration: Run the reaction at 0.2 M – 0.3 M (higher concentration favors the bimolecular reaction with the amine).
-
Reagent Choice: Use PyAOP (Phosphonium salt) instead of HATU. Phosphonium salts often show faster kinetics for hindered systems and avoid guanidinylation side reactions that can occur with uronium salts (HATU) if the reaction is slow.
Data Summary & Comparison
| Parameter | Method A (HATU) | Method B (Ghosez) | Method C (PyAOP) |
| Target Amine | Primary / Unhindered | Secondary / Hindered | Unprotected Scaffold |
| Activation Species | O-At Ester | Acid Chloride | O-At Ester (Phosphonium) |
| Steric Tolerance | High | Very High | High |
| Racemization Risk | Low | Moderate | Low |
| Moisture Sensitivity | Moderate | High | Moderate |
| Typical Yield | 75–90% | 60–85% | 65–80% |
N-Terminal Deprotection (Post-Coupling)
Once Scaffold 1 is coupled via its carboxylic acid, you may need to deprotect the N-Benzyl group to continue peptide elongation.
Protocol (Hydrogenolysis):
-
Dissolve the coupled product in MeOH or EtOH.
-
Add Pd/C (10% wt loading) and, crucially, 1.0 equiv of HCl (or AcOH).
-
Why Acid? Protonation of the amine prevents catalyst poisoning and accelerates debenzylation.
-
-
Stir under H₂ atmosphere (balloon or 15-50 psi) for 12–24 hours.
-
Filter through Celite.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews, 109(6), 2455–2504. Link
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses, 59, 26. Link
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link
-
Albericio, F., & Bomer, J. M. (2018). "Pay the Right Price for Peptide Coupling Reagents." Organic Process Research & Development, 22(6), 760–772. Link
Sources
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for esterification of 3-hydroxypyrrolidine-3-carboxylic acid
Application Note: Strategic Esterification of 3-Hydroxypyrrolidine-3-Carboxylic Acid
Abstract & Strategic Analysis
The esterification of 3-hydroxypyrrolidine-3-carboxylic acid presents a unique synthetic challenge compared to standard amino acids like proline. The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the same carbon (C3) creates a quaternary center , introducing significant steric hindrance. Furthermore, the molecule is an cyclic
This guide outlines three distinct methodologies tailored to specific research needs:
-
Method A (Thionyl Chloride/Methanol): The "Gold Standard" for scalable synthesis of the methyl ester hydrochloride salt.
-
Method B (Alkylation of
-Boc Intermediate): The preferred route for complex esters (benzyl, tert-butyl) or when avoiding strong acids is critical. -
Method C (TMS-Diazomethane): A mild, high-throughput screening method for analytical scale.
Critical Decision Matrix
Before selecting a protocol, evaluate your constraints using the logic flow below.
Figure 1: Decision matrix for selecting the optimal esterification strategy based on scale and chemical sensitivity.
Method A: Thionyl Chloride Mediated Esterification
Best For: Large-scale production of methyl/ethyl esters; generating the stable hydrochloride salt.
Mechanism: Thionyl chloride (
Materials
-
Substrate: 3-Hydroxypyrrolidine-3-carboxylic acid (zwitterion).
-
Reagent: Thionyl Chloride (
) [Reagent Grade, >99%]. -
Solvent: Anhydrous Methanol (MeOH) [Water content <50 ppm].
-
Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2), ice bath.
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar. Flush with Nitrogen (
). -
Solvent Charge: Add anhydrous MeOH (10 mL per 1 g of substrate) and cool to 0°C in an ice bath.
-
Activation (Exothermic): Add
(3.0 equivalents) dropwise via a pressure-equalizing addition funnel.-
Caution: Evolution of
and HCl gas. Ensure proper ventilation. -
Stir: Allow the solution to stir at 0°C for 15 minutes.
-
-
Addition: Add solid 3-hydroxypyrrolidine-3-carboxylic acid (1.0 eq) in one portion.
-
Reflux: Remove the ice bath. Attach the reflux condenser. Heat the mixture to reflux (65°C) for 6–12 hours.
-
Note: The quaternary center slows the attack; standard proline protocols (2 hrs) are insufficient.
-
-
Monitoring: Monitor by LC-MS (looking for M+15 mass shift for methyl ester).
-
Workup:
-
Cool to room temperature.[1]
-
Concentrate in vacuo to remove MeOH and excess HCl.
-
Co-evaporate with toluene (2x) to remove trace water/HCl.
-
-
Isolation: The product is the hydrochloride salt . It will likely be a hygroscopic solid or foam. Triturate with diethyl ether to obtain a filterable powder.
Yield Expectation: 90–98% (Quantitative).
Method B: Alkylation via N-Boc Intermediate
Best For: Synthesis of complex esters (Benzyl, t-Butyl) or when free-basing is required without salt formation. This method circumvents the steric hindrance at the carbonyl carbon by acting as an
Materials
-
Substrate: N-Boc-3-hydroxypyrrolidine-3-carboxylic acid (prepared via standard
/NaOH protocol). -
Reagent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr).
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: DMF (Dimethylformamide), anhydrous.
Step-by-Step Protocol
-
Dissolution: Dissolve N-Boc-3-hydroxypyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(1.5 eq). Stir at room temperature for 30 minutes. The solution may become cloudy as the carboxylate salt forms.-
Chemist's Insight:
is preferred over for hindered acids due to the "Cesium Effect" (higher solubility and "naked" carboxylate anion).
-
-
Alkylation: Add Alkyl Iodide/Bromide (1.2 eq) dropwise.
-
Selectivity: The carboxylate is more nucleophilic than the tertiary alcohol; however, large excess of alkyl halide can lead to
-alkylation. Stick to 1.1–1.2 equivalents.
-
-
Reaction: Stir at Room Temperature for 4–16 hours.
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with water (3x) to remove DMF (critical step).
-
Wash with Brine (1x).
-
Dry over
, filter, and concentrate.[2]
-
-
Purification: Silica gel chromatography (Hexanes:EtOAc) is usually required to remove traces of
-alkylated byproducts.
Method C: TMS-Diazomethane (Analytical/Screening)
Best For: Rapid derivatization for GC/MS or HPLC analysis; small-scale synthesis (<100 mg).
Safety Note: TMS-Diazomethane is less explosive than Diazomethane but is highly toxic (pulmonary edema risk). Use only in a well-functioning fume hood.
Protocol
-
Dissolve substrate (10–50 mg) in Methanol:Benzene (or Methanol:Toluene) 1:4 mixture.
-
Add TMS-Diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains.
-
Stir for 20 minutes at room temperature.
-
Quench with a few drops of Acetic Acid (until colorless).
-
Evaporate solvent. Quantitative conversion to methyl ester.
Data Summary & Comparison
| Feature | Method A ( | Method B (Alkylation) | Method C ( |
| Primary Mechanism | Acid-Catalyzed Fischer | Carbene Insertion | |
| Steric Tolerance | Moderate (Requires Heat) | Excellent (Cesium Effect) | High |
| Product Form | HCl Salt | N-Protected Free Base | Free Base |
| Scalability | High (>1 kg) | Medium (100g) | Low (<1 g) |
| Cost | Low | Moderate (DMF/Cs salt) | High |
| Key Risk | Corrosion/Gas Evolution | Toxicity |
Troubleshooting & Quality Control
Issue: Low Conversion (Method A)
-
Cause: Steric hindrance at C3 prevents methanol attack.
-
Solution: Increase reflux time to 24 hours or switch to Method B. Do not increase reaction temperature above 70°C to avoid elimination of the hydroxyl group.
Issue: Dimerization/Polymerization
-
Cause: The free base of the amino acid is an
-hydroxy acid capable of self-condensation. -
Solution: Always keep the product as the N-Boc intermediate (Method B) or the HCl salt (Method A). Never store the free amino-ester as a neat oil.
Issue: O-Alkylation (Method B)
-
Cause: Excess base or alkyl halide.
-
Solution: Strictly control stoichiometry (1.1 eq Alkyl Halide). Use a less polar solvent (e.g., Acetone) if solubility permits, to reduce the nucleophilicity of the -OH group.
References
-
Thionyl Chloride Activation
- Anand, N., et al. "Synthesis of methyl pyrrolidine-3-carboxylate hydrochloride." ChemicalBook Protocols.
-
Esterification of Hindered Acids (Steglich/Alkylation)
-
Neises, B., & Steglich, W. (1978).[3] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. (Foundational text on overcoming sterics).
-
-
Synthesis of 3-Hydroxypyrrolidine Derivatives
- Vertex AI Search Result 1.11: "Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs." National Institutes of Health (PMC).
-
General Protocol for Amino Acid Esterification
- BenchChem Technical Guide. "Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid." (Provides specific N-Boc protection and EDC coupling workflows).
-
(General landing page for verified protocols).
Sources
Procedures for resolution of racemic 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
An In-Depth Guide to the Chiral Resolution of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Chiral 3-Substituted Pyrrolidines
The pyrrolidine ring is a cornerstone scaffold in modern medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Specifically, chiral 3-hydroxy-3-carboxylic acid pyrrolidine derivatives are highly sought-after building blocks. The defined stereochemistry at the C3 position is often critical for conferring precise three-dimensional orientation, which dictates molecular recognition and biological activity. (R)- and (S)-1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid serve as versatile precursors for synthesizing a range of bioactive molecules, including enzyme inhibitors and receptor agonists.[1]
As chemical synthesis from achiral precursors typically yields a racemic mixture (a 50:50 mixture of both enantiomers), the ability to efficiently separate or "resolve" these enantiomers is a paramount challenge in pharmaceutical development.[2] Enantiomers can have vastly different pharmacological and toxicological profiles, making the production of single-enantiomer drugs a regulatory and safety imperative. This guide provides detailed application notes and protocols for the three most effective strategies for resolving racemic 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography.
Comparative Overview of Resolution Strategies
The optimal resolution strategy depends on factors such as the required scale, cost considerations, development time, and available equipment. A comparative summary is presented below to guide the selection process.
| Method | Principle | Scalability | Pros | Cons |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by fractional crystallization.[3] | Excellent (grams to kilograms) | Cost-effective for large scale, well-established technology.[4] | Requires screening of resolving agents and solvents; yield is theoretically limited to 50% per cycle without a racemization step.[5] |
| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted.[5] | Good (milligrams to kilograms) | High enantioselectivity, mild reaction conditions, environmentally friendly ("Green Chemistry").[6] | Theoretical yield is 50%; requires substrate derivatization (e.g., esterification); enzyme cost can be a factor.[7] |
| Preparative Chiral HPLC | Direct separation of enantiomers on a High-Performance Liquid Chromatography (HPLC) column containing a Chiral Stationary Phase (CSP).[8] | Fair (milligrams to hundreds of grams) | Rapid method development, high purity achievable (>99% e.e.), applicable to a wide range of molecules.[9] | High initial capital cost for equipment and columns; solvent consumption can be significant and costly on a large scale.[4] |
Protocol 1: Classical Diastereomeric Salt Resolution
This method remains one of the most robust and economical techniques for large-scale chiral separations.[4][10] It leverages the formation of diastereomeric salts by reacting the racemic amino acid with a single enantiomer of a chiral acid or base. These diastereomers possess different physical properties, most notably solubility, allowing for their separation via fractional crystallization.[2] For the target molecule, which is amphoteric, a chiral acid like (+)-tartaric acid is an excellent and widely available choice.[11][12]
Principle of Diastereomeric Salt Resolution
The racemic mixture, containing both (R)- and (S)-amino acids, is reacted with a pure chiral resolving agent, for example, (2R,3R)-tartaric acid. This reaction forms a mixture of two diastereomeric salts: [(R)-amino acid:(2R,3R)-tartaric acid] and [(S)-amino acid:(2R,3R)-tartaric acid]. Due to their different 3D structures, these salts will have different crystal packing energies and solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, one salt can be selectively crystallized while the other remains in the mother liquor.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Step-by-Step Protocol
Materials:
-
Racemic 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
-
(+)-(2R,3R)-Tartaric Acid (or other suitable chiral acid like (-)-O,O'-Dibenzoyl-L-tartaric acid)
-
Methanol (or other screening solvents like Ethanol, Isopropanol)
-
Sodium Hydroxide (NaOH) solution, 1M
-
Hydrochloric Acid (HCl) solution, 1M
-
Deionized Water
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a flask, dissolve 10.0 g of racemic 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid in 100 mL of warm methanol.
-
In a separate beaker, dissolve a stoichiometric equivalent (0.5 to 1.0 eq.) of (+)-tartaric acid in a minimal amount of warm methanol. Rationale: Using a half-equivalent of the resolving agent is a common strategy that can sometimes improve the efficiency of the resolution.[11] Initial screening with both 0.5 and 1.0 equivalents is recommended.
-
Slowly add the tartaric acid solution to the amino acid solution with stirring. The mixture may become cloudy.
-
Heat the mixture gently until a clear solution is obtained.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, undisturbed, over several hours. For optimal crystal growth, further cooling in a 4°C refrigerator overnight is advised. Rationale: Slow cooling promotes the formation of larger, purer crystals of the less soluble diastereomeric salt.[3]
-
If no crystals form, try adding an anti-solvent (like ethyl acetate) dropwise until turbidity persists, or gently scratching the inside of the flask with a glass rod to induce nucleation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any residual mother liquor. Rationale: Using a cold solvent minimizes the risk of redissolving the desired crystalline product.
-
Dry the crystals under vacuum. Retain the mother liquor for recovery of the other enantiomer.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the dried crystals in a minimal amount of deionized water.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6-7 for neutral amino acids) by carefully adding 1M NaOH solution dropwise. The free amino acid should precipitate out of the solution. Alternatively, for this specific molecule, adjusting to a more basic pH (~9-10) will deprotonate the carboxylic acid and ensure the resolving agent (tartaric acid) is fully in its salt form, then the target molecule can be extracted with an organic solvent like ethyl acetate. Rationale: This step breaks the ionic bond of the diastereomeric salt, liberating the free enantiomerically-enriched amino acid and the water-soluble salt of the resolving agent.[12]
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the enantiomerically enriched product.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using Chiral HPLC (see Protocol 3).
-
The process can be repeated by recrystallizing the solid to improve its enantiomeric purity until a constant optical rotation value is achieved.[2]
-
Protocol 2: Enzymatic Kinetic Resolution
Kinetic resolution relies on the ability of chiral catalysts, often enzymes, to differentiate between enantiomers, reacting with one much faster than the other.[6] For a carboxylic acid, a common strategy is the enantioselective esterification or, more commonly, the hydrolysis of a racemic ester. A lipase enzyme can selectively hydrolyze one ester enantiomer back to the carboxylic acid, allowing for separation of the enriched acid (product) from the enriched ester (unreacted starting material).[13]
Principle of Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Step-by-Step Protocol
Part A: Preparation of the Racemic Ester
-
Suspend racemic 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid (1.0 eq) in methanol (10 volumes).
-
Cool the mixture to 0°C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the racemic methyl ester. Verify the structure by NMR.
Part B: Enzymatic Hydrolysis
Materials:
-
Racemic methyl ester of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
-
Lipase enzyme (e.g., Lipase AS from Aspergillus niger or Lipase B from Candida antarctica, CALB)[7][13]
-
Phosphate buffer (0.1 M, pH 7.5)
-
Ethyl acetate or Methyl tert-butyl ether (MTBE)
-
pH meter or autotitrator
Procedure:
-
Reaction Setup:
-
Disperse the racemic ester (e.g., 5.0 g) in 100 mL of phosphate buffer (0.1 M, pH 7.5).
-
Add the lipase (typically 10-20% by weight of the substrate). Rationale: The amount of enzyme affects the reaction rate and may need optimization.
-
Stir the suspension vigorously at a controlled temperature (e.g., 35-40°C).
-
-
Monitoring the Reaction:
-
The hydrolysis of the ester produces a carboxylic acid, which will lower the pH. Monitor the reaction's progress by tracking the consumption of a base (e.g., 0.5 M NaOH) needed to maintain a constant pH of 7.5.
-
Alternatively, take small aliquots of the reaction mixture at time intervals, extract with ethyl acetate, and analyze by chiral HPLC to determine the conversion and e.e. of the remaining ester and formed acid.
-
Stop the reaction when it reaches approximately 50% conversion. Rationale: At 50% conversion, the theoretical maximum yield and enantiopurity of both the product and the remaining starting material are achieved in an ideal kinetic resolution.[5]
-
-
Work-up and Separation:
-
Filter off the enzyme (if immobilized) or denature it.
-
Adjust the pH of the aqueous solution to ~2 with 1M HCl.
-
Extract the mixture with ethyl acetate (3 x 50 mL). The protonated carboxylic acid will move to the organic layer. This step is a modification; a more standard separation involves first extracting the unreacted ester at neutral/basic pH with an organic solvent, then acidifying the aqueous layer and extracting the carboxylic acid product.
-
To separate the acid from the ester: After filtering the enzyme, extract the mixture at pH 7.5 with MTBE. The unreacted ester will go into the organic layer. Then, acidify the aqueous layer to pH ~2 and extract with MTBE to isolate the carboxylic acid product.
-
Dry the respective organic layers over sodium sulfate, filter, and concentrate to yield the enriched carboxylic acid and the enriched ester separately.
-
-
Analysis and Further Processing:
-
Determine the e.e. of both the recovered ester and the acid product by chiral HPLC.
-
The enriched ester can be chemically hydrolyzed (e.g., using LiOH or NaOH) to obtain the other enantiomer of the carboxylic acid.
-
Protocol 3: Preparative Chiral HPLC Resolution
Direct separation of enantiomers using chiral chromatography is often the fastest method for obtaining small-to-medium quantities of highly pure enantiomers.[14] The choice of the chiral stationary phase (CSP) is critical for success. For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) and macrocyclic antibiotic phases (e.g., teicoplanin) are highly effective.[13][15]
Step-by-Step Protocol
Materials:
-
Racemic 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
-
HPLC-grade solvents (e.g., Hexane, Isopropanol (IPA), Ethanol (EtOH), Trifluoroacetic Acid (TFA), Acetonitrile (ACN), Water)
-
Analytical Chiral HPLC column (e.g., Chiralcel® OD-H, 4.6 x 250 mm)
-
Semi-preparative or Preparative Chiral HPLC column (e.g., Chiralcel® OD, 20 x 250 mm)
Procedure:
-
Analytical Method Development (Screening):
-
Dissolve a small amount of the racemic compound in the mobile phase to make a ~1 mg/mL solution.
-
Screening Mobile Phases: The goal is to find a mobile phase that gives good separation (resolution, Rs > 1.5) in a reasonable time.
-
Normal Phase: Start with a mobile phase of Hexane/IPA (90/10 v/v). If separation is poor, adjust the ratio (e.g., 80/20, 70/30). Adding a small amount of an acidic (e.g., 0.1% TFA) or basic modifier may be necessary to improve peak shape for an amino acid.
-
Reversed Phase: If normal phase fails, switch to a reversed-phase compatible column and screen mobile phases like ACN/Water or MeOH/Water with 0.1% TFA or formic acid.[15]
-
-
Optimize Conditions: Once baseline separation is achieved, optimize the flow rate and mobile phase composition to maximize resolution and minimize run time. A typical flow rate for an analytical column is 1.0 mL/min.[13]
-
-
Scale-up to Preparative Chromatography:
-
Once an optimal analytical method is established, it can be scaled up to a larger preparative column.
-
Calculate Loading: Perform a loading study on the analytical column to determine the maximum amount of racemate that can be injected without losing resolution.
-
Adjust Flow Rate: Scale the flow rate according to the column diameter. The formula for scaling is: Flow_prep = Flow_anal * (ID_prep / ID_anal)². For example, scaling from a 4.6 mm ID analytical column at 1 mL/min to a 20 mm ID preparative column would require a flow rate of approximately 18.8 mL/min.
-
Injection and Fraction Collection: Dissolve the racemate in the mobile phase at the highest possible concentration without causing precipitation. Inject the solution onto the preparative column and collect the fractions corresponding to each enantiomer as they elute.
-
-
Product Recovery:
-
Combine the fractions for each pure enantiomer.
-
Remove the solvent using a rotary evaporator to yield the separated, enantiomerically pure products.
-
-
Purity Analysis:
-
Re-inject a small sample of each isolated enantiomer onto the analytical chiral column to confirm its enantiomeric purity (e.e. %).
-
References
- [Vertex AI Search Result 1] - Details on optical resolution via diastereomeric salt form
- [Vertex AI Search Result 4] - Information on kinetic resolutions of chiral carboxylic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molnar-institute.com [molnar-institute.com]
- 9. jocpr.com [jocpr.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. scholarsmine.mst.edu [scholarsmine.mst.edu]
Topic: 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid: A Proline-Analogue Ligand for Asymmetric Catalysis
An Application and Protocol Guide
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract
The field of asymmetric organocatalysis has been profoundly influenced by the use of natural amino acids and their derivatives, with L-proline being a seminal example.[1][2] Its rigid pyrrolidine scaffold, combined with a secondary amine and a carboxylic acid, enables it to facilitate a wide range of stereoselective transformations through enamine and hydrogen-bonding catalysis.[2][3] This guide explores the prospective use of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid , a non-natural, structurally sophisticated analogue of hydroxyproline. This molecule possesses three key functional elements on a chiral pyrrolidine frame: a secondary amine for enamine formation, a tertiary hydroxyl group, and a carboxylic acid. The latter two are positioned at the C3 stereocenter, offering the potential for a unique and highly organized hydrogen-bonding network to control facial selectivity in catalytic transition states. The N-benzyl group enhances solubility in common organic solvents, overcoming a notable limitation of proline.[4] This document provides a theoretical framework, mechanistic hypotheses, and detailed, prospective protocols for applying this ligand in cornerstone asymmetric reactions, designed to serve as a foundational resource for researchers exploring novel catalytic systems.
Ligand Design and Synthesis Rationale
The design of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid is a logical progression from well-established proline-type catalysts.
-
Pyrrolidine Core: Provides a conformationally restricted backbone, crucial for creating a predictable chiral environment.[5]
-
Secondary Amine: Acts as the catalytic handle for the formation of nucleophilic enamine intermediates with carbonyl compounds.[3]
-
C3-Hydroxy and Carboxylic Acid Groups: This geminal substitution creates a potent bifunctional system. The carboxylic acid can act as a Brønsted acid to activate the electrophile (e.g., an aldehyde), while the tertiary hydroxyl group can offer an additional hydrogen bond, potentially leading to a more rigid, stereochemically defined transition state than that available to proline or 4-hydroxyproline.
-
N-Benzyl Group: This bulky, lipophilic group enhances solubility in a broad range of organic solvents (e.g., CH₂Cl₂, Toluene, THF), where proline itself is often insoluble.[4] This modification also introduces a steric director that can further influence the approach of substrates to the catalytic pocket.
Proposed Synthesis Protocol
A plausible and efficient route to the target ligand is via a Strecker-type reaction on a suitable keto-pyrrolidine precursor, followed by hydrolysis. This protocol is adapted from established methodologies for related heterocyclic systems.[6]
Caption: Proposed synthetic workflow for the target ligand.
Step-by-Step Synthesis:
-
Cyanohydrin Formation: To a solution of 1-benzylpyrrolidin-3-one (1 equiv.) in a THF/water mixture (1:1) at 0 °C, add potassium cyanide (1.2 equiv.) followed by the slow dropwise addition of 2M HCl (1.2 equiv.) while maintaining the temperature below 5 °C. Stir the reaction for 4-6 hours.
-
Aminonitrile Conversion: To the above mixture, add a solution of ammonium chloride (1.5 equiv.) and aqueous ammonia to adjust the pH to ~9. Allow the reaction to stir at room temperature for 12-18 hours until TLC analysis indicates the consumption of the cyanohydrin intermediate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Hydrolysis: To the crude aminonitrile residue, add 6M HCl (10 volumes) and heat the mixture to reflux for 12 hours.
-
Purification: Cool the reaction mixture to room temperature. Wash with diethyl ether to remove non-polar impurities. Adjust the pH of the aqueous layer to ~7 using 1M NaOH, at which point the product may precipitate. If not, utilize ion-exchange chromatography for purification to yield the final zwitterionic product.
Application in Asymmetric Aldol Reaction
The asymmetric aldol reaction is a benchmark for testing new proline-type catalysts, constructing valuable β-hydroxy carbonyl motifs.[7]
Mechanistic Hypothesis
The proposed catalytic cycle leverages a dual-activation mechanism analogous to the well-studied proline-catalyzed pathway.[3]
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
-
Enamine Formation: The secondary amine of the ligand condenses with a ketone (e.g., cyclohexanone) to form a chiral, nucleophilic enamine.
-
Transition State Assembly: The aldehyde is coordinated by the carboxylic acid and hydroxyl groups via a network of hydrogen bonds. This dual coordination rigidly holds the aldehyde, exposing one enantiotopic face to the enamine.
-
C-C Bond Formation: The enamine attacks the activated aldehyde in a stereocontrolled manner.
-
Hydrolysis: The resulting iminium intermediate is hydrolyzed by water to release the chiral β-hydroxy ketone product and regenerate the catalyst.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
-
To a vial, add 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid (0.075 mmol, 30 mol%).
-
Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv.).
-
Add DMSO (0.5 mL) as the solvent.
-
Add cyclohexanone (1.0 mmol, 4.0 equiv.) and stir the resulting solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up: Upon completion (typically 24-48 hours), add water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data (Expected Outcomes)
The following table presents hypothetical, yet plausible, outcomes based on the performance of related bifunctional catalysts.
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (anti, %) |
| 1 | 4-Nitrobenzaldehyde | DMSO | 24 | 95 | >95:5 | >99 |
| 2 | Benzaldehyde | CH₂Cl₂ | 48 | 88 | 90:10 | 95 |
| 3 | Isovaleraldehyde | NMP | 36 | 75 | 85:15 | 92 |
Application in Asymmetric Michael Addition
The conjugate addition of carbonyls to nitroolefins is another powerful C-C bond-forming reaction where proline-derived catalysts excel, creating valuable γ-nitroketones.[5]
Protocol: Asymmetric Michael Addition of Acetone to β-Nitrostyrene
-
To a vial, add 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid (0.05 mmol, 10 mol%).
-
Add β-nitrostyrene (0.5 mmol, 1.0 equiv.).
-
Dissolve the components in acetone (2.0 mL), which serves as both the solvent and the Michael donor.
-
Stir the reaction at 0 °C.
-
Monitoring: Monitor by TLC until the β-nitrostyrene is consumed.
-
Work-up & Purification: Concentrate the reaction mixture directly and purify by flash column chromatography (e.g., gradient of 5% to 20% Ethyl Acetate in Hexane) to yield the γ-nitroketone.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data (Expected Outcomes)
| Entry | Michael Acceptor | Michael Donor | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | β-Nitrostyrene | Acetone | Acetone | 12 | 92 | 96 |
| 2 | β-Nitrostyrene | Cyclohexanone | Toluene | 24 | 99 | 98 (anti) |
| 3 | 2-Cyclohexen-1-one | Propanal | CH₂Cl₂ | 48 | 78 | 94 |
Scientific Rationale and Trustworthiness
-
Causality of Experimental Choices: The protocols are designed based on established principles. High-boiling polar aprotic solvents like DMSO are chosen for aldol reactions to aid the solubility of intermediates and promote the catalytic cycle, a lesson learned from proline catalysis.[3] For Michael additions, using the donor as the solvent (when possible) maximizes its concentration and drives the reaction forward. The catalyst loading is proposed in the typical 10-30 mol% range, which represents a balance between reaction rate and cost-effectiveness for organocatalysts.
-
Self-Validating Systems: Each protocol includes critical validation checkpoints. Reaction progress is monitored chromatographically (TLC) to ensure endpoint determination is based on empirical evidence. Purification via column chromatography ensures the isolation of a pure product. Finally, the stereochemical outcomes (dr and ee), which are the primary metrics of success for an asymmetric catalyst, are determined using standard and verifiable analytical techniques (NMR and chiral HPLC). This multi-step validation ensures the trustworthiness and reproducibility of the results.
Conclusion and Future Outlook
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid represents a logically designed, next-generation organocatalyst. Its unique trifunctional nature—combining the enamine-forming amine with a C3-geminal hydroxyl and carboxylic acid—presents a compelling hypothesis for achieving high levels of stereocontrol through a well-organized, hydrogen-bonded transition state. The protocols and mechanistic rationale provided herein serve as a robust starting point for researchers to investigate its catalytic potential. Future work should focus on the experimental validation of these proposed reactions, expanding the substrate scope, and performing detailed mechanistic studies to elucidate the precise nature of the transition state assembly.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Synlett. [Link]
-
Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal. [Link]
-
Proline organocatalysis. Wikipedia. [Link]
-
Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis. UiTM Journal. [Link]
-
ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES. [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv. [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. JACS Au. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH. [Link]
-
Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
CAS No : 100858-32-0 | Product Name : Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate. Pharmaffiliates. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]
- Process for the preparation of pyrollidine-3-carboxylic acids.
- A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines.
-
1-Benzyl-pyrrolidine-3-carboxylic acid. Chem-Impex. [Link]
-
Asymmetric Aldol Reaction. Buchler GmbH. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. [Link]
-
Asymmetric Synthesis of 1H-Pyrrol-3(2H)-ones from 2, 3-Diketoesters by Combination of Aldol Condensation with Benzilic Acid Rearrangement. PMC. [Link]
-
The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. Asymmetric Aldol Reaction - Buchler GmbH [buchler-gmbh.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of Zwitterionic Pyrrolidine Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into overcoming the common yet complex challenge of solubilizing zwitterionic pyrrolidine amino acids and their derivatives. As compounds featuring both acidic (carboxylate) and basic (secondary amine in the pyrrolidine ring) functional groups, their behavior in solution is governed by a delicate interplay of pH, ionic strength, and solvent properties. This resource is designed to move beyond simple protocols, offering a causative understanding to empower you to make informed decisions in your experimental design.
Section 1: Fundamental Principles of Zwitterionic Solubility
Before troubleshooting, a firm grasp of the underlying chemistry is essential. The unique properties of zwitterionic pyrrolidine amino acids dictate their solubility behavior.
Q: What is a zwitterion, and how does its structure impact solubility?
A: A zwitterion is a molecule that contains both a positive and a negative electrical charge, yet the overall net charge of the molecule is zero.[1][2] In pyrrolidine amino acids like proline and its derivatives, the carboxylic acid group (-COOH) can donate a proton (H⁺) to the basic secondary amine group (-NH-) within the pyrrolidine ring.[2]
This internal acid-base reaction results in a molecule with a negatively charged carboxylate group (-COO⁻) and a positively charged ammonium group (-NH₂⁺).[1] The presence of these full, formal charges leads to strong intermolecular electrostatic (ionic) attractions between molecules in the solid state.[1]
Causality: These strong ionic forces are much harder to overcome than the typical hydrogen bonds or van der Waals forces found in non-ionic organic molecules. Consequently, zwitterions exhibit high melting points and require highly polar solvents, like water, that can effectively solvate both the positive and negative charges to dissolve them.[1] Their solubility in non-polar organic solvents is typically very poor because these solvents cannot disrupt the strong ionic lattice.[1][3][4]
Q: What is the isoelectric point (pI), and why is it the most critical parameter for solubility?
A: The isoelectric point (pI) is the specific pH at which the zwitterionic form of the amino acid is most prevalent, and the net electrical charge of the molecule is zero.[5][6] It is at this pH that the positive charge on the ammonium group is perfectly balanced by the negative charge on the carboxylate group.
Causality: At the pI, the lack of a net charge minimizes repulsion between the amino acid molecules. This, combined with the strong intermolecular ionic attractions, often leads to aggregation and precipitation. Therefore, solubility is at its absolute minimum at the isoelectric point .[5][6] Understanding and controlling the pH relative to the pI is the single most powerful tool for manipulating the solubility of these compounds.
Section 2: Core Troubleshooting Strategies & FAQs
This section addresses the most common solubility challenges encountered in the laboratory.
Q1: My new pyrrolidine-based compound is insoluble in my aqueous buffer. What is the first and most effective step I should take?
A: The primary and most impactful strategy is pH adjustment . The goal is to shift the pH of your solution away from the compound's isoelectric point (pI). By doing so, you force the molecule out of its least soluble zwitterionic state and into a charged, more soluble cationic or anionic form.[5][7][8]
-
To create a soluble cation: Lower the pH by adding a dilute acid (e.g., 0.1 M HCl). When the pH is significantly below the pI (a difference of 2 pH units is a good rule of thumb), the carboxylate group (-COO⁻) becomes protonated to its neutral form (-COOH). This leaves a net positive charge on the ammonium group (-NH₂⁺), making the molecule a soluble cation.[2][5]
-
To create a soluble anion: Raise the pH by adding a dilute base (e.g., 0.1 M NaOH). When the pH is significantly above the pI, the ammonium group (-NH₂⁺) is deprotonated to its neutral form (-NH-). This leaves a net negative charge on the carboxylate group (-COO⁻), making the molecule a soluble anion.[2][5]
The following workflow provides a systematic approach to pH-based solubility troubleshooting.
Caption: Decision workflow for initial solubility troubleshooting.
Q2: Adjusting pH is not an option for my assay, or it didn't sufficiently improve solubility. What should I try next?
A: The next strategy is to employ salt screening to induce a "salting-in" effect. This phenomenon occurs when the addition of certain salts to a solution increases the solubility of a solute, such as an amino acid.[9][10] The ions from the salt can shield the charges on the zwitterion, reducing the strong intermolecular attractions and favoring interaction with the solvent.[11]
Causality: The effectiveness of a salt depends heavily on the nature of its constituent ions and their interactions with both water and the amino acid derivative.[10][12] Some ions are more effective at disrupting the solvent structure around the solute in a way that enhances solubility. Studies have shown that certain ions consistently produce a stronger salting-in effect for amino acids.[10][12][13]
Data Summary: Impact of Various Ions on Amino Acid Solubility
| Ion Type | Examples | General Effect on Solubility | Source(s) |
| Anions | NO₃⁻ (Nitrate) | Strong "salting-in" effect; generally more effective than chlorides.[10][12][13] | [10][12][13] |
| Cl⁻ (Chloride) | Moderate "salting-in" effect. | [10][12] | |
| SO₄²⁻ (Sulfate) | Effect is highly dependent on the amino acid; can cause "salting-out" for hydrophobic compounds but "salting-in" for polar ones.[14] | [14] | |
| Cations | Ca²⁺, Mg²⁺ (Divalent) | Strong "salting-in" effect, often greater than monovalent cations.[10][13] | [10][13] |
| NH₄⁺ (Ammonium) | Good "salting-in" effect, particularly for amino acids with apolar side chains.[12] | [12] | |
| Na⁺, K⁺ (Monovalent) | Weaker "salting-in" effect compared to divalent cations.[12] | [12] |
Recommendation: Start a screening process with salts like Calcium Nitrate (Ca(NO₃)₂) or Magnesium Nitrate (Mg(NO₃)₂) at concentrations ranging from 50 mM to 500 mM.
Q3: My experiment requires a non-aqueous or mixed-solvent system. How do I approach this?
A: While zwitterionic compounds are most soluble in water, some applications require organic solvents. The key is to use polar, often protic, organic co-solvents .
-
Common Choices: Ethanol and methanol are good starting points.[4] Proline itself is known to be soluble in these alcohols.[4] However, for most amino acids, solubility decreases as the percentage of organic co-solvent in an aqueous mixture increases.[3][7]
-
Aprotic Polar Solvents: For particularly challenging compounds, Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that can dissolve a wide range of molecules.[15]
-
Novel Solvents: Research into novel solvents has identified zwitterionic ionic liquids (ZILs) as promising alternatives to DMSO, capable of dissolving various compounds with potentially higher biocompatibility.[15][16]
Experimental Approach: Begin by testing solubility in mixtures of your aqueous buffer and a co-solvent (e.g., 90:10, 75:25, 50:50 water:ethanol). Be aware that increasing the organic content decreases the dielectric constant of the solvent, which may reduce the solubility of highly charged species.[7]
Section 3: Detailed Experimental Protocols
These protocols provide a self-validating framework for systematically tackling solubility issues.
Protocol 1: Systematic pH-Solubility Profiling
Objective: To determine the pH at which the solubility of a zwitterionic pyrrolidine amino acid derivative is maximal.
Methodology:
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3 to pH 10).
-
Incubation: Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. Ensure enough solid is added so that undissolved material is clearly visible.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. This determines the thermodynamic solubility.[17]
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot in a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. The resulting curve will reveal the pI (the point of minimum solubility) and the optimal pH ranges for dissolution.
Caption: Experimental workflow for pH-solubility profiling.
Protocol 2: Salt Screening for Solubility Enhancement
Objective: To identify an effective "salting-in" agent for the compound at a fixed pH (e.g., physiological pH 7.4).
Methodology:
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 1 M or 2 M) of candidate salts (e.g., NaCl, KCl, MgCl₂, CaCl₂, NaNO₃, Ca(NO₃)₂).
-
Test Conditions: In separate tubes, add an excess of your solid compound to your chosen buffer (e.g., PBS, pH 7.4).
-
Salt Addition: Add aliquots from the salt stock solutions to the tubes to achieve a range of final salt concentrations (e.g., 50 mM, 100 mM, 250 mM, 500 mM). Include a "no salt" control.
-
Execution & Analysis: Follow steps 3-6 from the "Systematic pH-Solubility Profiling" protocol.
-
Comparison: Compare the solubility in the presence of different salts and concentrations to the "no salt" control to identify the most effective salting-in agent.
Section 4: Advanced Topics & Troubleshooting
Q4: My compound initially dissolves but then precipitates over time. What could be the cause?
A: This often points to issues of polymorphism or slow equilibration to the least soluble form. A compound can exist in different crystalline forms (polymorphs) or in an amorphous (non-crystalline) state.[17][18] An amorphous form or a metastable polymorph will often dissolve more quickly and to a higher concentration (kinetic solubility) than the most stable crystal form. Over time, it can convert to the more stable, less soluble form, causing it to precipitate out of the supersaturated solution.[17]
Troubleshooting: Characterize the solid form of your compound before and after the precipitation event using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for changes in crystallinity.[17]
Q5: How can I purify my zwitterionic compound and remove unwanted salts?
A: Desalting a zwitterionic compound can be achieved through two primary methods:
-
Precipitation at the Isoelectric Point: If your compound is sufficiently insoluble at its pI, you can adjust the pH of the solution to the pI to selectively precipitate your product, leaving the unwanted salts in the solution.[6][19] The precipitate can then be collected by filtration or centrifugation and washed.
-
Ion-Exchange Chromatography: This is a powerful technique for desalting. For example, you can use an anion-exchange resin. At a high pH, your compound will be anionic and bind to the column, while cationic salts (like Na⁺) will pass through. You can then elute your compound by washing with a weak acid.[20] The reverse can be done with a cation-exchange resin at low pH.
References
-
Vaia. (n.d.). Why do most amino acids exist in the zwitterionic form at physiological. Retrieved from [Link]
-
Salazar, A., Keusgen, M., & von Hagen, J. (2016). Effect of salts and amino acid on the solubility of amino acids in aqueous solution. ResearchGate. Retrieved from [Link]
-
Ferreira, L. A., et al. (2022). Electrolyte Effects on the Amino Acid Solubility in Water: Solubilities of Glycine, l-Leucine, l-Phenylalanine, and l-Aspartic Acid in Salt Solutions of (Na+, K+, NH4+)/(Cl–, NO3–). Industrial & Engineering Chemistry Research, 61(16), 5676–5685. Retrieved from [Link]
-
Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1604–1614. Retrieved from [Link]
-
Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. ACS Publications. Retrieved from [Link]
-
Tome, L. I. N., et al. (2018). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Journal of Chemical & Engineering Data, 63(8), 2854-2863. Retrieved from [Link]
-
Clark, J. (2016). an introduction to amino acids. Chemguide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). What happens to the amino acid when it is in a solution with the pH of its isoelectric point? (zwitterions). Retrieved from [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4939. Retrieved from [Link]
-
Paruta, A. N. (1964). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4939. Retrieved from [Link]
-
ResearchGate. (2020). How to desalt zwitterions? Retrieved from [Link]
-
Ferreira, L. A., et al. (2022). Electrolyte Effects on the Amino Acid Solubility in Water. Biblioteca Digital do IPB. Retrieved from [Link]
-
Adhikari, A., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Clark, J. (n.d.). the acid base behaviour of amino acids. Chemguide. Retrieved from [Link]
-
Solubility of Things. (n.d.). Proline. Retrieved from [Link]
-
Vaia. (n.d.). How could you make the zwitterion of aspartic acid more soluble in water?. Retrieved from [Link]
-
Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology, 3(1), 661. Retrieved from [Link]
-
Chromatography Forum. (2006). desalting a zwitterion compound by HPLC? Retrieved from [Link]
-
Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature. Retrieved from [Link]
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. vaia.com [vaia.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. vaia.com [vaia.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 19. researchgate.net [researchgate.net]
- 20. desalting a zwitterion compound by HPLC? - Chromatography Forum [chromforum.org]
Addressing hygroscopic properties of pyrrolidine-3-carboxylic acid salts
Welcome to the technical support center for handling pyrrolidine-3-carboxylic acid and its salts. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the hygroscopic nature of these compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Introduction: The Challenge of Hygroscopicity
Pyrrolidine-3-carboxylic acid and its various salt forms are valuable building blocks in medicinal chemistry and drug development.[1][2][3] However, their utility can be complicated by their tendency to absorb moisture from the atmosphere, a property known as hygroscopicity.[4][5][6] This moisture uptake can lead to a host of experimental issues, including:
-
Physical Changes: Caking, clumping, and changes in crystal structure can occur, affecting powder flow and handling.[4][6][7]
-
Chemical Degradation: The presence of water can initiate hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[4][6]
-
Inaccurate Measurements: Progressive moisture absorption can make accurate weighing difficult, leading to errors in concentration and stoichiometry.[8][9]
-
Altered Physicochemical Properties: Hygroscopicity can impact solubility, dissolution rates, and bioavailability, which are critical parameters in drug development.[4][10][11]
This guide will equip you with the knowledge and practical strategies to mitigate these challenges effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during your work with pyrrolidine-3-carboxylic acid salts, providing probable causes and actionable solutions.
Issue 1: The material has become clumpy or "caked" in its container.
-
Probable Cause: The primary cause of caking is the absorption of atmospheric moisture.[6][7] When the container is opened in a humid environment, the salt absorbs water, causing particles to stick together. This can be exacerbated by temperature fluctuations.
-
Immediate Action:
-
If the material is needed for a non-quantitative application where precise weight is not critical, you may be able to carefully break up the clumps with a dry, clean spatula.
-
For quantitative work, it is highly recommended to first determine the water content of a representative sample before proceeding.
-
-
Long-Term Solution & Prevention:
-
Controlled Environment: Handle the material in a low-humidity environment, such as a glove box or a room with a dehumidifier. Aim for a relative humidity (RH) below 40%.[12]
-
Proper Storage: Always store the compound in a tightly sealed container, preferably with a desiccant.[6][13] For long-term storage, consider placing the primary container inside a larger, sealed container with additional desiccant.
-
Minimize Exposure: When accessing the material, do so quickly to minimize its exposure to ambient air.[14] Have all necessary tools and secondary containers ready beforehand.
-
Issue 2: The weight of the sample on the analytical balance is continuously increasing.
-
Probable Cause: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air.[8] The longer the sample is on the balance pan, the more water it will absorb, leading to a drifting reading.
-
Immediate Action & Protocol:
-
Use a Weighing Bottle: For accurate weighing, use a clean, dry weighing bottle with a ground-glass stopper or a screw cap.[8]
-
Tare the Closed Container: Place the empty, closed weighing bottle on the balance and tare it.
-
Quickly Add the Sample: Briefly open the bottle, add the approximate amount of the salt, and immediately close it.
-
Record the Weight: Place the closed bottle back on the balance and record the stable weight.
-
Dispense and Re-weigh (Weighing by Difference): Transfer the required amount of the salt to your reaction vessel or for solution preparation. Then, re-weigh the closed weighing bottle. The difference in weight is the exact amount of sample transferred.[15] This method is superior for hygroscopic materials as it minimizes exposure during the weighing process itself.
-
-
Best Practices for Weighing:
Issue 3: Analytical results (e.g., NMR, HPLC) show inconsistent purity or the presence of impurities not expected from the synthesis.
-
Probable Cause: Moisture-induced degradation (hydrolysis) is a likely culprit.[4][6] The absorbed water can react with the pyrrolidine-3-carboxylic acid salt, leading to the formation of byproducts.
-
Troubleshooting & Verification:
-
Determine Water Content: Before preparing samples for analysis, determine the water content of your material using Karl Fischer titration.[17] This will help you understand if moisture is a significant factor.
-
Stress Study: Conduct a small-scale stress study. Expose a small amount of the material to a high-humidity environment (e.g., a desiccator with a saturated salt solution that provides a known relative humidity) for a defined period.[13] Analyze this "stressed" sample and compare it to a control sample that has been kept under ideal, dry conditions. An increase in impurities in the stressed sample strongly suggests moisture-induced degradation.
-
Review Handling Procedures: Scrutinize your sample preparation workflow for any steps where moisture could be introduced. Are you using anhydrous solvents? Are your glassware and utensils thoroughly dried?
-
-
Corrective Actions:
-
If the material has degraded, it may need to be repurified.
-
Implement stringent anhydrous techniques in all subsequent experiments.
-
For formulation development, consider strategies to protect the active pharmaceutical ingredient (API) from moisture, such as using moisture-barrier film coatings or co-processing with hydrophobic excipients.[4][[“]]
-
Frequently Asked Questions (FAQs)
Q1: What makes pyrrolidine-3-carboxylic acid and its salts hygroscopic?
A1: The hygroscopicity of these compounds is primarily due to the presence of polar functional groups, such as the carboxylic acid and the amine (or ammonium salt), which can form hydrogen bonds with water molecules in the air.[4] The specific salt form can also influence the degree of hygroscopicity.
Q2: How can I determine the degree of hygroscopicity of my specific salt?
A2: The most accurate method is to use Dynamic Vapor Sorption (DVS) analysis.[7][19] This technique measures the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature. The resulting data allows for a precise classification of the material's hygroscopic nature. Alternatively, a simpler method involves placing a known weight of the dried sample in a controlled-humidity environment and measuring the weight gain over time.[6]
Q3: Are there ways to reduce the hygroscopicity of my compound?
A3: Yes, several strategies can be employed, particularly during the drug development process:
-
Salt Selection: Screening different salt forms of the parent molecule can identify a salt with lower hygroscopicity while maintaining other desirable properties like solubility and stability.[10][11]
-
Co-crystallization: Forming a co-crystal with a suitable, non-hygroscopic co-former can alter the crystal lattice and reduce the material's affinity for water.[[“]][20]
-
Formulation Strategies: For solid dosage forms, techniques like film coating with a moisture barrier, encapsulation, or formulating with non-hygroscopic excipients can protect the hygroscopic API.[4][21]
Q4: What are the ideal storage conditions for pyrrolidine-3-carboxylic acid salts?
A4: The ideal storage conditions are in a cool, dry, and dark place.[13] Specifically:
-
Temperature: 15°C to 25°C (59°F to 77°F).[13]
-
Relative Humidity: As low as possible, ideally below 40%.[12]
-
Packaging: In a tightly sealed, moisture-proof container, often with a desiccant packet included.[13]
Q5: Can I dry a pyrrolidine-3-carboxylic acid salt that has absorbed moisture?
A5: It may be possible, but it must be done with caution. If the material is not thermally labile, you can try drying it in a vacuum oven at a moderate temperature.[14] However, you must first confirm the compound's thermal stability to avoid degradation. It's crucial to then cool the dried material in a desiccator to prevent immediate reabsorption of moisture before weighing or use.[8]
Experimental Protocols
Protocol 1: Accurate Weighing of a Hygroscopic Sample
This protocol outlines the "weighing by difference" method, which is the gold standard for accurately weighing hygroscopic materials.
Materials:
-
Analytical balance (4-5 decimal places)
-
Clean, dry weighing bottle with a lid or stopper
-
Spatula
-
Tweezers or forceps
Procedure:
-
Place the closed, empty weighing bottle on the analytical balance pan.
-
Close the balance doors and allow the reading to stabilize.
-
Tare the balance to zero.
-
Remove the weighing bottle from the balance.
-
In a low-humidity environment (if possible), quickly add the desired amount of the pyrrolidine-3-carboxylic acid salt to the bottle and securely close the lid.
-
Place the closed bottle back on the balance.
-
Record the stable mass (Mass 1).
-
Carefully dispense the powder from the weighing bottle into your receiving vessel (e.g., a flask or vial).
-
Securely close the weighing bottle lid.
-
Place the weighing bottle back on the balance and record the new stable mass (Mass 2).
-
The mass of the transferred sample is Mass 1 - Mass 2.
Protocol 2: Rapid Assessment of Moisture-Induced Degradation (Stress Test)
This protocol provides a way to quickly determine if your compound is susceptible to degradation in the presence of moisture.
Materials:
-
Two vials of your pyrrolidine-3-carboxylic acid salt from the same batch.
-
A desiccator or sealed container.
-
A saturated solution of a salt to create a high-humidity environment (e.g., a saturated solution of sodium chloride creates an RH of ~75%).
-
Analytical instrument (e.g., HPLC, LC-MS).
Procedure:
-
Control Sample: Prepare a solution of the salt from one vial (the "control") using an appropriate anhydrous solvent and analyze its purity via HPLC or your chosen method. This is your baseline.
-
Stressed Sample: Place a small, open vial containing the salt from the second vial inside the desiccator with the saturated salt solution.
-
Seal the desiccator and let it stand at room temperature for a predetermined time (e.g., 24-48 hours).
-
After the stress period, remove the sample and immediately prepare a solution for analysis in the same manner as the control sample.
-
Analyze the stressed sample and compare the chromatogram to the control. The appearance of new peaks or a significant decrease in the main peak area indicates moisture-induced degradation.
Visual Guides
Troubleshooting Workflow for Handling Hygroscopic Salts
Caption: A logical flow for troubleshooting common issues with hygroscopic salts.
Best Practices for Weighing Hygroscopic Compounds
Caption: Step-by-step workflow for accurate weighing of moisture-sensitive materials.
References
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. (2026). Available at: [Link]
-
Determination of Moisture Content of Hygroscopic Building Materials Using Time Domain Reflectometry. Science Alert. Available at: [Link]
-
Techniques for stabilizing moisture-sensitive drug compounds. Consensus. Available at: [Link]
-
XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP. Available at: [Link]
-
Hygroscopic moisture content: determination and correlations. Emerald Publishing. (2014). Available at: [Link]
-
Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. (2023). Available at: [Link]
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Available at: [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. (2013). Available at: [Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. (2019). Available at: [Link]
-
An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Veeprho. (2025). Available at: [Link]
-
5 Best Practices for Analytical Balances. Weighing Scales | Innoweight. Available at: [Link]
-
3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. LinkedIn. (2025). Available at: [Link]
-
Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. ResearchGate. (2009). Available at: [Link]
-
How to weigh a higroscopic substance. Chromatography Forum. (2008). Available at: [Link]
-
Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. Available at: [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. (2021). Available at: [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. (2023). Available at: [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More?. ResearchGate. (2010). Available at: [Link]
-
Film coating techniques to reduce hygroscopicity. ResearchGate. Available at: [Link]
-
DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY. AIVC. Available at: [Link]
-
(PDF) Hygroscopic moisture content: Determination and correlations. ResearchGate. (2015). Available at: [Link]
-
HYGROSCOPIC BULK SOLIDS. Schaeffer. Available at: [Link]
-
Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. ACS Publications. (2021). Available at: [Link]
-
How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips. (2025). Available at: [Link]
-
(PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. (2022). Available at: [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. (2022). Available at: [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ACP. (2022). Available at: [Link]
-
Hard to Handle API Challenges. Upperton Pharma Solutions. Available at: [Link]
-
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. Available at: [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. ACP. (2022). Available at: [Link]
-
THE WATER-BINDING PROPERTIES OF THE WATER-SOLUBLE SUBSTANCES IN THE HORNY LAYER. Journal of Investigative Dermatology. Available at: [Link]
-
Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Publications. (2022). Available at: [Link]
-
Common API Mistakes and How To Avoid Them. Moravek. Available at: [Link]
-
Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
3-Pyrrolidinecarboxylic acid. PubChem. Available at: [Link]
Sources
- 1. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. genfollower.com [genfollower.com]
- 9. veeprho.com [veeprho.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 15. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. innoweight.in [innoweight.in]
- 17. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. tandfonline.com [tandfonline.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Stability of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid under acidic hydrolysis conditions
This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid. The focus is on understanding and managing its stability during acidic hydrolysis, a common procedure in peptide and protein analysis, as well as in synthetic route development.
Introduction to the Molecule and its Stability Challenges
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid is a versatile heterocyclic compound, often utilized as a building block in the synthesis of novel pharmaceutical agents.[1] Its structure, incorporating a proline-like core, makes it a valuable scaffold in medicinal chemistry.[2][3][4] However, the presence of multiple functional groups—a tertiary amine, a benzyl protecting group, a tertiary alcohol, and a carboxylic acid—presents specific stability challenges, particularly under the harsh conditions of acidic hydrolysis.
Forced degradation studies, which involve exposing a drug substance to stress conditions like acid, base, heat, light, and oxidation, are critical for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5][6][7][8][9] This guide will focus on the acid-catalyzed degradation pathways relevant to this specific molecule, providing a framework for developing robust analytical methods and stable formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when subjecting 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid to acidic hydrolysis?
The main concerns revolve around the lability of the N-benzyl group and the tertiary alcohol. Strong acidic conditions, typically required for peptide bond cleavage (e.g., 6 M HCl at 110°C for 24 hours), can lead to several degradation pathways.[10][11] The primary degradation product is likely to be the de-benzylated analog, 3-hydroxypyrrolidine-3-carboxylic acid. Additionally, dehydration of the tertiary alcohol could occur, especially at elevated temperatures, leading to the formation of an unsaturated pyrrolidine derivative.
Q2: What is the most likely degradation pathway under strong acidic conditions?
The most probable degradation pathway involves the cleavage of the benzyl group from the pyrrolidine nitrogen. This is a common reaction for N-benzyl amines in the presence of strong acid and heat. A secondary, but possible, degradation route is the acid-catalyzed dehydration of the tertiary alcohol at the C3 position, which would result in the formation of a double bond within the pyrrolidine ring.
Proposed Degradation Pathway Diagram
Caption: Proposed degradation pathways under acidic hydrolysis.
Q3: How can I monitor the stability of the compound during my experiment?
A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard approach.[9] Given that the benzyl group is a chromophore, its cleavage can be readily monitored. For more detailed analysis and identification of degradants, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[9] This allows for the determination of the mass-to-charge ratio of any new peaks that appear, aiding in their structural elucidation.
Q4: Are there alternative, milder hydrolysis methods to preserve the molecule's integrity?
If the goal is not complete hydrolysis of a larger peptide but rather a specific deprotection or reaction, milder acidic conditions can be employed. Using acids like trifluoroacetic acid (TFA) at lower temperatures may be an option. For complete hydrolysis with better recovery of sensitive residues, enzymatic digestion can be considered, although it is a slower process and requires optimization for each specific substrate.[11]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Multiple unexpected peaks in HPLC chromatogram after hydrolysis. | The compound is degrading under the experimental conditions. | - Confirm the identity of the main peak (your starting material) and the expected product.- Use LC-MS to get mass data for the unexpected peaks and compare them to potential degradants (e.g., de-benzylated product, dehydrated product).- Reduce the severity of hydrolysis conditions (lower temperature, shorter time, or lower acid concentration) if the experimental goal allows. |
| Low recovery of the starting material or desired product. | - Incomplete reaction.- Adsorption of the compound to the reaction vessel.- Significant degradation to multiple smaller, undetected fragments. | - Ensure proper sealing of the hydrolysis tube to prevent evaporation.- Use silanized glassware to minimize adsorption.- Perform a mass balance analysis to account for all components.[8] If mass balance is low, it suggests the formation of volatile or non-UV active degradants. |
| Peak tailing or poor peak shape for the parent compound. | The compound may be interacting with the stationary phase of the HPLC column, or the mobile phase may be suboptimal. | - Adjust the pH of the mobile phase. The carboxylic acid and tertiary amine moieties mean the compound's charge state is pH-dependent.- Consider a different column chemistry (e.g., a column designed for polar compounds).- Ensure the sample is fully dissolved in the mobile phase before injection. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
This protocol outlines a typical forced degradation study to assess the stability of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Acidic Stress Conditions:
-
In a clean, sealable reaction vial, add 1 mL of the stock solution.
-
Add 1 mL of 1 M HCl.
-
For a more aggressive condition, a separate vial can be prepared with 6 M HCl.
-
Seal the vial tightly.
3. Incubation:
-
Place the vial in a heating block or oven at a controlled temperature (e.g., 80°C).
-
Take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of NaOH to stop the reaction and prevent damage to the HPLC column.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC-UV method. An LC-MS method is recommended for peak identification.
5. Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and quantify any major degradation products.
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study.
References
- Development of forced degradation and stability indicating studies of drugs—A review. Research Journal of Pharmacy and Technology.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.
- Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Institutional Pharmacy and Life Sciences.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Proline Metabolism and Microenvironmental Stress. PMC - NIH.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa.
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Proline Mechanisms of Stress Survival. PMC - NIH.
- Pathway of proline biosynthesis and degradation in higher plants.
- A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines.
- 1-Benzyl-pyrrolidine-3-carboxylic acid. Chem-Impex.
- Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
- Analytical Methods for Amino Acids. Shimadzu.
- Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP).
- (S)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride. Sigma-Aldrich.
- Method considerations for the analysis of amino acids. AltaBioscience.
- Amino Acid Analysis. Houben-Weyl Methods of Organic Chemistry.
- 1-Benzyl-pyrrolidine-3-carboxylic acid AldrichCPR. Sigma-Aldrich.
- Connecting proline metabolism and signaling pathways in plant senescence. Frontiers in Plant Science.
- Pathways of Amino Acid Degrad
- Benzyl 3-hydroxypyrrolidine-1-carboxyl
- Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. MDPI.
- Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ioniz
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. ajrconline.org [ajrconline.org]
- 9. biomedres.us [biomedres.us]
- 10. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
1H and 13C NMR spectral analysis of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
Content Type: Technical Comparison & Characterization Guide Subject: 1H and 13C NMR Spectroscopy CAS: 59463-72-8 (Generic/Racemic context)
Executive Summary
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid is a critical zwitterionic scaffold used in the synthesis of muscarinic antagonists (e.g., glycopyrrolate analogues) and neuroactive agents. Its structural validation is frequently complicated by its amphoteric nature and the quaternary stereocenter at C3 , which renders the methylene protons at C2 and C4 diastereotopic.
This guide provides a comparative analysis of NMR methodologies, specifically evaluating Solvent Selection (DMSO-d₆ vs. D₂O/NaOD) and Precursor Differentiation (vs. 1-Benzyl-3-pyrrolidinone). Unlike standard spectral lists, this document focuses on the causality of signal patterns to allow researchers to self-validate their synthesis.
Critical Experimental Protocol
The choice of solvent is not merely about solubility; it dictates the aggregation state (zwitterion vs. anion) and the resolution of exchangeable protons.
Method A: DMSO-d₆ (Recommended for Structural Detail)
-
Target: Full structural elucidation including labile protons (-OH, -COOH).
-
Protocol: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆.
-
Advantage: Slows proton exchange, allowing observation of the carboxylic acid (~12 ppm) and hydroxyl (~5-6 ppm) protons.
-
Risk: Zwitterionic aggregation may broaden signals.
Method B: D₂O + NaOD (Recommended for Backbone Confirmation)
-
Target: Clean aliphatic region; elimination of exchangeable protons.
-
Protocol: Dissolve 10 mg in 0.6 mL D₂O. Add 1-2 drops of 40% NaOD (in D₂O).
-
Mechanism: Converts the molecule to its anionic carboxylate form, breaking zwitterionic intermolecular bonds and sharpening the pyrrolidine ring multiplets.
Spectral Analysis & Assignment Logic
1H NMR Analysis (400 MHz, DMSO-d₆)
The hallmark of this molecule is the absence of a methine proton at C3 and the AB splitting patterns of the methylene groups due to the chiral center at C3.
| Position | Type | δ (ppm) | Mult. | Int.[1] | Diagnostic Logic (Causality) |
| -COOH | Exchangeable | 12.0 - 12.5 | br s | 1H | Disappears in D₂O. Broad due to H-bonding. |
| Ph-H | Aromatic | 7.20 - 7.35 | m | 5H | Benzyl group overlap. |
| -OH | Exchangeable | 5.5 - 6.0 | br s | 1H | Chemical shift is highly concentration/temp dependent. |
| N-CH₂-Ph | Benzylic | 3.60 - 3.75 | AB q | 2H | Critical: Often appears as a singlet in lower res fields, but is technically an AB quartet due to the C3 chiral center making the faces inequivalent. |
| H-2a, H-2b | Ring CH₂ | 2.80 - 3.10 | dd/m | 2H | Diastereotopic protons adjacent to the quaternary center and Nitrogen. Large geminal coupling (~10-12 Hz). |
| H-4a, H-4b | Ring CH₂ | 2.10 - 2.40 | m | 2H | Complex multiplet. Distinct from H-2 due to lack of N-deshielding. |
| H-5a, H-5b | Ring CH₂ | 2.60 - 2.80 | m | 2H | Adjacent to Nitrogen, but further from the chiral center than H-2. |
13C NMR Analysis (100 MHz, DMSO-d₆)
The 13C spectrum provides the definitive proof of the quaternary carbon formation.
| Carbon | Type | δ (ppm) | Assignment Logic |
| C=O | Carboxyl | ~174.5 | Deshielded carbonyl. Upfield shift compared to ketone precursor (>200 ppm). |
| Ph-C(ipso) | Aromatic | ~138.0 | Quaternary aromatic carbon. |
| Ph-C | Aromatic | 127-129 | Ortho, meta, para carbons. |
| C-3 | Quaternary | 78.0 - 80.5 | The "Fingerprint" Peak. High shift due to -OH and -COOH attachment. Inversion recovery (DEPT-135) will show no signal (quaternary). |
| N-CH₂-Ph | Benzylic | ~59.0 | Standard benzyl amine shift. |
| C-2 | Ring CH₂ | ~62.0 | Deshielded by N and adjacent quaternary center. |
| C-5 | Ring CH₂ | ~53.0 | Deshielded by N. |
| C-4 | Ring CH₂ | ~36.0 | Most shielded ring carbon (beta to N). |
Visualization: Assignment Logic
The following diagram illustrates the connectivity logic used to assign the spectrum, specifically how the C3 stereocenter influences the neighboring protons.
Caption: Logical flow of spectral influence originating from the C3 quaternary center.
Comparative Performance: Alternatives Analysis
Comparison 1: Solvent System Efficacy
This section compares the "performance" of the analysis in different media.
| Feature | DMSO-d₆ (Method A) | CDCl₃ (Alternative) | D₂O + NaOD (Method B) |
| Solubility | Excellent | Poor (Zwitterion precipitates) | Good (as salt) |
| -OH/-COOH Detection | Visible (Broad singlets) | Invisible/Broad | Invisible (Exchanged to -OD) |
| Ring Resolution | Good, but potential broadening | N/A (Low solubility) | Excellent (Sharp lines) |
| Use Case | Full structural characterization | Not Recommended | Purity assay / qNMR |
Comparison 2: Reaction Monitoring (Precursor vs. Product)
Distinguishing the product from the starting material (1-Benzyl-3-pyrrolidinone) is the most common analytical challenge.
| Diagnostic Feature | Precursor (Ketone) | Product (Hydroxy Acid) | Status |
| Carbonyl (13C) | > 210 ppm (Ketone) | ~175 ppm (Carboxyl) | Reaction Complete |
| C3 Proton (1H) | Multiplet (if enolizable) | Absent (Quaternary) | Validation |
| IR Correlation | ~1740 cm⁻¹ (C=O str) | ~3400 cm⁻¹ (OH broad) | Supportive Data |
Analytical Workflow Diagram
Use this decision tree to select the correct NMR experiment based on your specific data requirement (Purity vs. Structure).
Caption: Decision matrix for solvent selection based on analytical objectives.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (General reference for pyrrolidine ring couplings and AB systems).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for benzyl amine fragment shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Reference for solvent residual peaks in DMSO/D2O).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for diastereotopic proton analysis in chiral centers).
-
Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631. [Link] (Reference for hydroxy-proline analog shifts).
Sources
A Senior Application Scientist's Guide to Validating Purity Standards for 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic Acid Using LC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends with equal rigor to the key intermediates from which APIs are synthesized. 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid is a key building block in the synthesis of various bioactive molecules, valued for its unique stereochemical features.[1] The presence of impurities, even at trace levels, can have significant consequences, potentially altering the efficacy, safety, and stability of the final drug product.[2][3] Therefore, establishing a robust, validated analytical methodology to ensure its purity is a cornerstone of quality control in the pharmaceutical industry.[4][5]
This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the comprehensive purity assessment of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid. We will delve into the technical nuances of method selection, the rationale behind experimental parameters, and the rigorous validation process required to meet stringent regulatory standards.
The Analytical Challenge: Unraveling the Complexity of a Zwitterionic Molecule
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid presents a unique set of analytical challenges due to its molecular structure. The presence of both a basic tertiary amine (the pyrrolidine nitrogen) and an acidic carboxylic acid group means the molecule exists as a zwitterion at neutral pH. This dual nature imparts high polarity, which complicates chromatographic retention and separation.
Predicted Physicochemical Properties:
-
Molecular Formula: C₁₂H₁₅NO₃
-
Molecular Weight: 221.25 g/mol
-
Structure: Possesses both a hydrogen-bond donor (hydroxyl, carboxylic acid) and acceptor (amine, carbonyl, hydroxyl) sites.
-
Polarity: High, leading to poor retention on traditional reversed-phase columns.
Postulated Impurities from a Plausible Synthetic Route:
While specific synthesis documentation is proprietary, a likely route involves a Strecker-type synthesis from 1-benzyl-3-pyrrolidinone. This allows us to predict a profile of potential process-related impurities:
-
Unreacted Starting Materials:
-
1-Benzyl-3-pyrrolidinone
-
Cyanide salts (e.g., KCN)
-
-
Intermediates:
-
The corresponding aminonitrile intermediate.
-
-
By-products:
-
Hydrolysis products (e.g., opening of the pyrrolidine ring).
-
Products of elimination or rearrangement side-reactions.[6]
-
-
Stereoisomers: The target molecule is chiral, making the detection and separation of any diastereomers or enantiomers critical.
Given these challenges, a simple, one-size-fits-all analytical method is insufficient. A systematic comparison of chromatographic techniques is essential to develop a method that is truly fit-for-purpose.
Comparative Analysis of LC-MS Methodologies
The combination of liquid chromatography's separation power with mass spectrometry's high sensitivity and selectivity makes LC-MS the definitive tool for impurity profiling.[7][8][9] The choice of chromatographic mode is the most critical factor in achieving a successful separation.
Method A: Traditional Reversed-Phase (RP) Chromatography
Reversed-phase chromatography, typically using a C18 stationary phase, is the workhorse of the pharmaceutical industry.[2] However, for highly polar analytes like our target compound, it often fails to provide adequate retention, leading to elution near the solvent front and poor separation from other polar impurities.[10]
Experimental Protocol: Reversed-Phase LC-MS
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode
-
MS Detection: Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for expected impurities.
Rationale: The acidic mobile phase (formic acid) is crucial. It protonates the tertiary amine, increasing its polarity, while suppressing the ionization of the carboxylic acid. This can sometimes improve retention slightly on certain C18 phases, but often not enough for robust separation. ESI in positive mode is selected as it will readily ionize the protonated amine, providing excellent sensitivity.[11][12][13][14]
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique specifically designed for the separation of polar and hydrophilic compounds.[15][16] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent.[6][15] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[17]
Experimental Protocol: HILIC-MS
-
Column: Amide-based, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
MS Ionization: ESI, Positive Mode
-
MS Detection: Full Scan (m/z 100-500) and MS/MS for impurity identification.
Rationale: The amide stationary phase provides excellent retention for polar compounds. The high organic content of the mobile phase at the start of the gradient ensures strong retention of the zwitterionic analyte. The buffered aqueous phase (Ammonium Formate) acts as the strong eluting solvent.[15] This inverse gradient (from high organic to high aqueous) provides a robust mechanism for separating compounds based on their hydrophilicity.[17]
Method C: Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) characteristics.[1][18] This dual retention mechanism offers exceptional selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength. For a zwitterionic compound, a mixed-mode column with both cation and anion exchange properties can provide unparalleled separation power.
Experimental Protocol: Mixed-Mode LC-MS
-
Column: Mixed-Mode C18 with embedded ion-exchange groups, 2.1 x 150 mm, 2.7 µm
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.5
-
Mobile Phase B: Methanol
-
Gradient: 20% to 80% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
MS Ionization: ESI, Positive and Negative Mode Switching
-
MS Detection: Full Scan (m/z 100-500) and MS/MS fragmentation for structural elucidation.
Rationale: At a pH of 5.5, the carboxylic acid will be deprotonated (anionic) and the tertiary amine will be protonated (cationic). The mixed-mode column can therefore interact with the analyte via both hydrophobic interactions (from the C18 ligands and benzyl group) and electrostatic interactions. This multi-modal retention mechanism allows for the separation of impurities that might co-elute under either RP or HILIC conditions alone.
Performance Comparison
| Parameter | Method A: Reversed-Phase | Method B: HILIC | Method C: Mixed-Mode |
| Analyte Retention | Poor (k' < 1.0) | Excellent (k' > 5.0) | Tunable & Strong (k' > 3.0) |
| Peak Shape | Often poor, fronting | Good to Excellent | Excellent |
| Resolution from Polar Impurities | Low | High | Very High |
| Selectivity for Isomers | Low | Moderate | High |
| MS Compatibility | Excellent | Good (requires buffer) | Excellent (volatile buffers) |
| Method Robustness | High | Moderate (sensitive to water content) | High |
Method Validation: A Trustworthy and Self-Validating System
Once an optimal chromatographic method is developed (in this case, the Mixed-Mode method is the prime candidate), it must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to prove it is fit for its intended purpose.[2][4][5]
Caption: Workflow for LC-MS method development and validation.
Validation Parameters and Acceptance Criteria
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure: Spike the sample with known impurities and placebo components. Assess peak resolution and use photodiode array (PDA) and MS detectors to confirm peak purity.
-
Acceptance Criteria: The main peak should be free of co-elution from any known impurity. Resolution (Rs) > 2.0 between the main peak and the closest eluting impurity.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the analyte and known impurities, from the reporting threshold to 120% of the specification limit.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy: The closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a known amount of analyte and impurities into a placebo mixture at three different concentration levels (e.g., 50%, 100%, 150%).
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Acceptance Criteria: Precision (RSD) at the LOQ should be ≤ 10%.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small changes to the method, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
-
Visualization of Separation Principles
Understanding the fundamental differences in retention mechanisms is key to appreciating the comparative advantages of each chromatographic mode.
Caption: Comparison of retention mechanisms in RP and HILIC.
Conclusion and Recommendations
For ensuring the purity of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid, a zwitterionic pharmaceutical intermediate, standard reversed-phase LC-MS methods are inadequate. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) offer superior retention and selectivity.
While HILIC provides a robust solution, Mixed-Mode Chromatography is the recommended approach . Its dual retention mechanism (hydrophobic and ion-exchange) provides the greatest flexibility and resolving power, ensuring the separation of the main component from a wide range of potential process impurities and degradants.
Any chosen method must be subjected to a comprehensive validation following ICH Q2(R1) guidelines. This ensures the generation of reliable, accurate, and reproducible data, which is fundamental to guaranteeing the quality and safety of the final pharmaceutical product.
References
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters.
- Lim, E. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews.
- Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines. BenchChem.
- Creative Proteomics. (n.d.). Electrospray Ionization. Creative Proteomics.
- Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. Phenomenex.
- Roemling, R., Sakata, M., & Kawai, Y. (2026, February 14). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- Chem-Impex. (n.d.). 1-Benzyl-pyrrolidine-3-carboxylic acid. Chem-Impex.
- Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International.
- Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
- Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis.
- Kebarle, P. (2013, April 15). Principles of Electrospray Ionization.
- Julia, H. (2023, February 27). A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. Prime Scholars.
- PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com.
- Dong, M. W. (2015, October 1). Separation Science in Drug Development, Part III: Analytical Development.
- Deidda, R., et al. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Analyst.
- Banerjee, S., & Mazumdar, S. (2022, November 8). Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.
- European Medicines Agency. (2005, November). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
- Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications. Thermo Fisher Scientific.
- Scilit. (n.d.). Liquid chromatography‐mass spectrometry and related techniques for purity assessment in early drug discovery. Scilit.
- Kostić, N., et al. (2013). Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design. Journal of Mass Spectrometry.
- ResearchGate. (2020, March 16). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Gevorgyan, A. R., et al. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Gevorgyan, A. R., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Payesh Darou Zist Azma Laboratory. (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS. Payesh Darou Zist Azma Laboratory.
- Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis.
- CHIMIA. (n.d.).
- Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Technology Networks.
- Agilent. (n.d.).
- MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
- PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. scispace.com [scispace.com]
- 11. Stepwise optimization approach for improving LC-MS/MS analysis of zwitterionic antiepileptic drugs with implementation of experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 17. turkjps.org [turkjps.org]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating Hydroxyl and Carboxylic Acid Groups in Pyrrolidine Scaffolds Using Infrared (IR) Spectroscopy
Pyrrolidine rings are a cornerstone of modern pharmacology, forming the structural core of numerous blockbuster drugs. When functionalizing these scaffolds, the introduction of hydroxyl (-OH) and carboxylic acid (-COOH) groups is a common strategy to modulate physicochemical properties like solubility and target binding. Verifying the success of these synthetic steps is critical, and Infrared (IR) spectroscopy remains a rapid, reliable, and non-destructive first-line technique for this purpose.
This guide provides an in-depth comparison of the IR spectral signatures of hydroxyl and carboxylic acid groups on a pyrrolidine backbone. We will move beyond simple peak identification to explore the underlying principles, experimental best practices, and data interpretation nuances that enable unambiguous characterization for researchers in drug development and organic synthesis.
The Principle: Why IR Spectroscopy Works
Infrared spectroscopy operates on a simple, yet powerful principle: chemical bonds are not static. They vibrate at specific frequencies, akin to tiny springs. When a molecule is irradiated with infrared light, its bonds will absorb energy at frequencies that match their natural vibrational frequencies. An IR spectrometer measures this absorption, plotting it as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹).
The key to functional group identification is that different types of bonds (e.g., O-H, C=O, C-H) vibrate at different, characteristic frequencies. Therefore, the presence of a peak in a specific region of the IR spectrum serves as a fingerprint for a particular functional group.
The Hydroxyl (-OH) Group Signature in Pyrrolidines
The defining feature of an alcohol, or hydroxyl group, in an IR spectrum is the O-H stretching vibration. However, its appearance is highly sensitive to its environment, specifically whether it is involved in hydrogen bonding.
-
Free (Non-H-Bonded) O-H: In a very dilute solution in a non-polar solvent, where molecules are far apart, the O-H group is "free." This gives rise to a sharp, narrow peak typically found between 3650-3600 cm⁻¹ .
-
Hydrogen-Bonded O-H: In concentrated samples, neat liquids, or solid states (like a KBr pellet), hydroxyl groups form intermolecular hydrogen bonds. This bonding weakens the O-H bond, lowering its vibrational frequency and causing the peak to become intense and significantly broadened . This broad peak is typically observed in the 3500-3200 cm⁻¹ region. For pyrrolidine derivatives like 3-hydroxypyrrolidine, this broad absorption is the most prominent and expected feature.
The C-O stretching vibration also provides a useful, albeit less definitive, peak typically in the 1260-1050 cm⁻¹ region.
The Carboxylic Acid (-COOH) Group Signature: A Tale of Two Peaks
The carboxylic acid is one of the most readily identifiable functional groups in IR spectroscopy due to its unique and highly characteristic spectral features, which arise from strong intermolecular hydrogen bonding that forms a stable dimer.
-
The O-H Stretch: The O-H stretching vibration in a carboxylic acid is one of the broadest absorptions seen in IR spectroscopy. It appears as a vast, mountain-like peak spanning from 3300 cm⁻¹ down to 2500 cm⁻¹ . This extreme broadness is a direct result of the very strong hydrogen bonding in the dimeric form. Often, the smaller C-H stretching peaks (around 3000-2850 cm⁻¹) can be seen superimposed on this broad O-H signal.
-
The C=O (Carbonyl) Stretch: The second definitive peak is the carbonyl stretch. For a saturated carboxylic acid like L-proline (pyrrolidine-2-carboxylic acid), this peak is typically a very strong, sharp absorption located between 1725-1700 cm⁻¹ . The presence of this intense carbonyl peak in conjunction with the exceptionally broad O-H stretch is the unambiguous fingerprint of a carboxylic acid group.
Head-to-Head Comparison: Hydroxyl vs. Carboxylic Acid
The most effective way to distinguish these two groups is by looking for the key signals. A researcher can confidently identify the functional group by asking two questions:
-
Is there a strong, sharp peak around 1700 cm⁻¹?
-
How broad is the O-H stretch in the 3500-2500 cm⁻¹ region?
The following table summarizes the key diagnostic peaks.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Appearance | Key Differentiator |
| Hydroxyl (-OH) | O-H Stretch (H-Bonded) | 3500 - 3200 | Strong, Broad | Absence of a ~1700 cm⁻¹ carbonyl peak. |
| C-O Stretch | 1260 - 1050 | Medium to Strong | ||
| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 | Very Strong, Very Broad | The O-H stretch is significantly broader than in an alcohol. |
| C=O Stretch | 1725 - 1700 | Very Strong, Sharp | The definitive signal. Its presence is a clear marker for the carboxylic acid. |
Visualizing the Decision Process
The logical workflow for identifying these groups from an unknown spectrum can be visualized as follows.
Caption: Logical workflow for distinguishing functional groups in an IR spectrum.
Self-Validating Experimental Protocol: Acquiring a High-Quality IR Spectrum
Protocol: KBr Pellet Preparation for Solid Pyrrolidine Derivatives
Objective: To prepare a solid-state sample for Fourier-Transform Infrared (FTIR) spectroscopy analysis, minimizing atmospheric moisture interference and maximizing spectral clarity.
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle (must be dry)
-
Hydraulic press with pellet-forming die
-
Infrared (IR) grade KBr powder (stored in a desiccator)
-
Spatula
-
Your solid pyrrolidine sample (must be thoroughly dried)
Methodology:
-
Drying: Gently heat the mortar, pestle, and KBr powder in an oven at ~110°C for at least 2 hours to remove all traces of adsorbed water. Water has a strong, broad O-H absorption that can obscure the analyte's signals. Transfer to a desiccator to cool.
-
Grinding: Place ~100-200 mg of the dry KBr powder into the agate mortar. Add ~1-2 mg of your solid pyrrolidine sample. The optimal ratio is roughly 100:1 KBr to sample.
-
Mixing & Homogenization: Grind the mixture with the pestle for 2-5 minutes. The goal is to create a fine, homogenous powder with a consistency similar to flour. This reduces scattering of the IR beam, leading to a better baseline.
-
Pellet Pressing:
-
Transfer a small amount of the powder mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for approximately 2 minutes. This should result in a thin, transparent, or translucent pellet. An opaque or cloudy pellet indicates insufficient grinding or pressure.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
First, run a background scan with an empty sample compartment. This is a critical self-validating step that subtracts the spectral contributions of atmospheric CO₂ and water vapor from your final spectrum.
-
Run the sample scan to acquire the IR spectrum of your compound.
-
-
Data Analysis: Process the spectrum by labeling the key peaks and comparing their positions and shapes to the reference values outlined in this guide.
Experimental Workflow Diagram
Caption: Standard workflow for solid-state FTIR analysis using a KBr pellet.
Conclusion for the Practicing Scientist
For the drug development professional, IR spectroscopy is an indispensable tool for routine structural verification. By understanding the distinct signatures of hydroxyl and carboxylic acid groups—specifically the presence or absence of the strong carbonyl (C=O) peak around 1700 cm⁻¹ and the dramatic difference in the O-H stretch broadness —researchers can rapidly and accurately confirm the outcomes of their synthetic modifications to pyrrolidine scaffolds. Adherence to rigorous experimental protocols, particularly regarding sample dryness, ensures that the resulting data is both trustworthy and conclusive.
References
- Infrared Spectroscopy Absorption Table. Millipore Sigma. [https
Benchmarking Synthesis Routes for 3-Hydroxy-3-Pyrrolidinecarboxylic Acid
Executive Summary
3-Hydroxy-3-pyrrolidinecarboxylic acid (also known as 3-hydroxy-3-carboxypyrrolidine) is a constrained, non-proteinogenic amino acid scaffold essential for developing conformationally restricted enzyme inhibitors and GPCR ligands. Its geminal disubstitution at the C3 position creates a quaternary center that poses specific synthetic challenges, primarily regarding the reversibility of intermediate formation and the control of the alpha-hydroxy acid moiety.
This guide benchmarks the two primary synthetic methodologies: the Silyl Cyanohydrin Route (TMSCN) and the Classic Aqueous Cyanohydrin Route .
The Verdict: The Silyl Cyanohydrin Route is the superior protocol for research and early-phase development. It utilizes thermodynamic trapping (O-silylation) to overcome the unfavorable equilibrium often seen in 3-pyrrolidinone additions, delivering yields 20–30% higher than aqueous methods while significantly mitigating HCN exposure risks.
Strategic Route Analysis
Route A: The Silyl Cyanohydrin Protocol (Recommended)
This route utilizes trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (ZnI₂).
-
Mechanism: The Lewis acid activates the ketone carbonyl. The cyanide nucleophile attacks, and the resulting alkoxide is immediately trapped by the trimethylsilyl group. This irreversible O-silylation drives the equilibrium to completion, preventing the retro-cyanohydrin reaction common in sterically hindered ketones.
-
Pros: High conversion (>90%), anhydrous conditions prevent side reactions, safer handling than gaseous HCN.
-
Cons: Higher reagent cost (TMSCN).
Route B: The Aqueous Cyanohydrin Protocol (Legacy)
This route relies on the generation of HCN in situ using NaCN/KCN and acid, or a bisulfite adduct strategy.
-
Mechanism: Direct nucleophilic attack of cyanide on the ketone.
-
Pros: Extremely low raw material cost.
-
Cons: The reaction is reversible; equilibrium often favors the starting ketone for sterically congested 3-pyrrolidinones. High safety risk (HCN gas evolution). Lower isolated yields due to hydrolysis difficulties.
Critical Distinction: The Bucherer-Bergs Misconception
-
Note: Researchers often default to the Bucherer-Bergs reaction (Ketone + KCN + (NH₄)₂CO₃) for 3,3-disubstituted pyrrolidines.
-
Warning: The Bucherer-Bergs reaction yields the Hydantoin , which hydrolyzes to the 3-Amino -3-pyrrolidinecarboxylic acid, not the 3-Hydroxy target. Do not use Bucherer-Bergs if the hydroxyl group is required.
Benchmarking Matrix
| Metric | Route A: Silyl Cyanohydrin (TMSCN) | Route B: Aqueous Cyanohydrin (NaCN) |
| Overall Yield | High (75-85%) | Moderate (45-60%) |
| Purity Profile | Excellent (Clean conversion) | Variable (Starting material contamination) |
| Safety (EHS) | Moderate (TMSCN is toxic but non-volatile) | High Risk (Potential HCN gas evolution) |
| Step Count | 2 (Cyanosilylation + Hydrolysis) | 2 (Cyanohydrin + Hydrolysis) |
| Scalability | Good (Kilogram scale feasible) | Excellent (Ton scale feasible, if safety managed) |
| Cost | $ (Commodity chemicals) |
Detailed Experimental Protocol: The Silyl Cyanohydrin Route
Target: 3-Hydroxy-3-pyrrolidinecarboxylic acid (HCl salt) Starting Material: N-Benzyl-3-pyrrolidinone (chosen for UV visibility and ease of purification; N-Boc can also be used but requires careful acid management).
Phase 1: Formation of the O-Silyl Cyanohydrin
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
N-Benzyl-3-pyrrolidinone (17.5 g, 100 mmol)
-
Trimethylsilyl cyanide (TMSCN) (13.9 g, 140 mmol, 1.4 equiv)
-
Zinc Iodide (ZnI₂) (0.32 g, 1.0 mmol, 1 mol%)
-
Dichloromethane (DCM) (anhydrous, 100 mL)
-
-
Procedure:
-
Dissolve the ketone and ZnI₂ in anhydrous DCM under nitrogen.
-
Cool the solution to 0°C using an ice bath.
-
Add TMSCN dropwise over 20 minutes via syringe (Caution: TMSCN is highly toxic. Work in a fume hood).
-
Remove the ice bath and stir at room temperature for 4–6 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc) or IR.[1] Disappearance of the ketone carbonyl stretch (~1740 cm⁻¹) indicates completion.
-
-
Workup:
-
Concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude O-TMS cyanohydrin as a viscous oil. This intermediate is hydrolytically unstable; proceed immediately to Phase 2.
-
Phase 2: Hydrolysis to the Hydroxy Acid
-
Reagents:
-
Concentrated Hydrochloric Acid (12 M HCl, 100 mL)
-
-
Procedure:
-
Add the crude O-TMS cyanohydrin oil dropwise to the concentrated HCl at 0°C (Exothermic!).
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 100°C) for 12–16 hours. This step effects three changes: cleavage of the TMS group, hydrolysis of the nitrile to the carboxylic acid, and formation of the HCl salt.
-
-
Isolation:
-
Cool to room temperature.[2]
-
Concentrate the aqueous solution to dryness under reduced pressure.
-
Purification: Triturate the residue with acetone or diethyl ether to remove non-polar impurities. Filter the resulting solid.
-
Deprotection (Optional): If the free pyrrolidine is required, dissolve the N-benzyl derivative in MeOH/Water and perform hydrogenolysis (H₂, Pd/C, 50 psi) to yield the target 3-hydroxy-3-pyrrolidinecarboxylic acid.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathway, highlighting the critical "Trap" of the Bucherer-Bergs route.
Caption: Decision matrix comparing the Silyl Cyanohydrin route (Green) for hydroxy acids vs. the Bucherer-Bergs route (Red) which yields amino acids.
Troubleshooting & Optimization
-
Issue: Incomplete Hydrolysis.
-
Issue: Low Yield in Cyanohydrin Step.
-
Cause: Moisture in the solvent reacting with TMSCN.
-
Fix: Ensure DCM is distilled over CaH₂ or passed through activated alumina. Increase ZnI₂ catalyst loading to 5 mol%.
-
-
Issue: Product Isolation.
References
-
General Synthesis of 3-Pyrrolidinones
-
Cyanohydrin Methodology (TMSCN)
-
Alpha-Hydroxy Acid Synthesis Context
-
Patent Reference for 3-Hydroxypyrrolidine Derivatives
Sources
- 1. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. tandfonline.com [tandfonline.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2010058429A1 - A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines - Google Patents [patents.google.com]
- 10. N boc-3-pyrrolidinone | PDF [slideshare.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. α-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 13. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 14. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
This document provides a detailed, step-by-step protocol for the proper disposal of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring a safe laboratory environment for all personnel. This guide is built on the foundational principles of chemical safety and hazardous waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment: Understanding the "Why" Behind the Procedure
Before handling disposal, it is imperative to understand the inherent risks associated with 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid. While comprehensive toxicological data for this specific compound is not extensively published, we can infer its hazard profile from Safety Data Sheets (SDS) for structurally similar pyrrolidine derivatives.
Based on available data for analogous compounds, 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid should be handled as a substance with the following potential hazards:
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | Ingestion may cause gastrointestinal irritation, nausea, and other systemic effects.[3][4] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][5][6] | Direct contact can lead to redness, inflammation, and discomfort.[3][4] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[1][5][6] | Contact with eyes can result in significant irritation, pain, and potential damage.[3][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1][7] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[3][8] |
Given these hazards, this compound must be treated as a hazardous chemical waste.[9] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and can lead to environmental contamination and pose a risk to public health.[10][11][12]
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal process begins the moment you designate the material as waste. This includes residual amounts in containers, contaminated materials (like gloves or paper towels), or expired/unwanted stock.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Due to its irritant and toxicity profile, 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid waste must be managed as hazardous chemical waste.
-
Segregate at the Source: Never mix this waste with other chemical waste streams unless you have confirmed compatibility.[13] It should be kept separate from:
Step 2: Proper Containerization
-
Select a Compatible Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[11][15] For solid 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.
-
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when adding waste.[15] This prevents the release of vapors and protects against spills.
Step 3: Labeling and Accumulation
-
Label Immediately: As soon as the first particle of waste enters the container, it must be labeled. The label must be clear, legible, and firmly attached.[15]
-
Required Label Information: Per EPA regulations, the label must include:
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[15][16][17] This could be a designated spot within a chemical fume hood or a secondary containment tray on a workbench.
Step 4: Arranging for Disposal
-
Contact Your EHS Office: Laboratory personnel should not attempt to treat or dispose of this chemical themselves. The disposal must be handled through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][12][16]
-
Request a Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup. This is typically done when the container is about 90% full to prevent overfilling.[15] Be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this affects storage time limits.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of chemical waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the size and nature of the spill. If the spill is large, involves highly dispersed dust, or you are not trained or equipped to handle it, contact your EHS emergency line immediately.
-
Control and Contain (for minor spills): If the spill is small and you are trained to handle it:
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Prevent the solid from becoming airborne. Gently cover the spill with an absorbent material.
-
Pick up the spilled material and absorbent using non-sparking tools (e.g., plastic scoop) and place it into a designated hazardous waste container.[1]
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, contaminated PPE) must be disposed of as hazardous waste.[9]
The Regulatory Landscape: EPA and OSHA
Your laboratory's chemical waste procedures are governed by federal and state regulations.
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle-to-grave," covering its generation, transportation, treatment, storage, and disposal.[12]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[18][19] This written plan must outline the specific procedures, equipment, and work practices necessary to protect laboratory workers from chemical hazards, including procedures for safe removal of contaminated waste.[19]
By following this guide, you are not only ensuring the safe disposal of a specific chemical but also upholding the core principles of laboratory safety and regulatory compliance mandated by these agencies.
References
- Vertex AI Search. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- American Chemical Society.
- MasterControl. 29 CFR 1910.
- Office of Clinical and Research Safety.
- Occupational Safety and Health Administration. 1910.
- Labor Security System.
- Columbia University. Hazardous Chemical Waste Management Guidelines.
- Vanderbilt University Medical Center.
- Daniels Health. (2025, May 21).
- National Science Teaching Association. (2024, August 16).
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- Occupational Safety and Health Administration.
- Angene Chemical. (2024, September 3).
- CDH Fine Chemical.
- Environmental Marketing Services. (2024, July 15).
- Fisher Scientific. (2009, May 26).
- Fisher Scientific. (2009, September 22).
- Loba Chemie. PYRROLIDINE FOR SYNTHESIS.
- British Pharmacopoeia Commission. (2013, October 9).
- Sigma-Aldrich. (2024, September 6).
- U.S. Environmental Protection Agency. (2025, November 25).
- Combi-Blocks, Inc. (2023, January 2).
- AK Scientific, Inc. 3-(2-Hydroxy-ethylsulfanyl)
- Sigma-Aldrich. (2025, November 6).
- Apollo Scientific.
- TCI Chemicals. (2025, March 4).
- Le-Quang, L., et al. (2013, October 14). Toxicity and death following recreational use of 2-pyrrolidino valerophenone.
- Fisher Scientific. (2025, December 25).
- Sigma-Aldrich. 1-Benzyl-pyrrolidine-3-carboxylic acid AldrichCPR.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. 1-ベンジル-ピロリジン-3-カルボン酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. vumc.org [vumc.org]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. danielshealth.com [danielshealth.com]
- 12. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. fishersci.com [fishersci.com]
- 15. research.columbia.edu [research.columbia.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. epa.gov [epa.gov]
- 18. mastercontrol.com [mastercontrol.com]
- 19. osha.gov [osha.gov]
Comprehensive Safety and Handling Guide for 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid
This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid. As a compound utilized in the synthesis of novel pharmaceuticals and other bioactive molecules, a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount for protecting laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety and scientific integrity.
Hazard Assessment and Chemical Profile
1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid is a substituted pyrrolidine derivative. While specific toxicological data for this exact molecule is not extensively published, a reliable safety profile can be constructed by examining its structural components: the pyrrolidine ring, the benzyl group, and the carboxylic acid and hydroxyl functional groups.
-
Pyrrolidine Core: The parent heterocycle, pyrrolidine, is classified as a highly flammable liquid and vapor that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2][3]
-
Benzyl Group: Benzyl derivatives can vary in hazard, but compounds like benzyl alcohol necessitate handling in well-ventilated areas to avoid vapor inhalation.[4]
-
Analog Data: Safety Data Sheets (SDS) for closely related analogs such as (S)-1-Benzyl-pyrrolidine-3-carboxylic acid and (S)-(-)-1-Benzyl-3-pyrrolidinol indicate that these compounds are skin irritants, and cause serious eye irritation, with potential for respiratory irritation and harm if swallowed.[5][6][7][8]
Based on this composite analysis, it is prudent to handle 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid as a compound that is, at minimum, a skin and eye irritant, potentially harmful if ingested or inhaled, and requiring precautions against dust or aerosol formation.
| Hazard Classification (Anticipated) | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | GHS07 | Warning |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | GHS07 | Warning |
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of PPE must be based on the task being performed and the potential for exposure.
PPE Selection Protocol
The following table outlines the minimum required PPE for handling 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Inspect gloves for integrity before each use. | Protects against skin contact and irritation.[4][9] Proper glove removal technique is crucial to prevent cross-contamination.[2] |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side shields. A full-face shield must be worn over goggles when there is a risk of splashing or when handling larger quantities (>25g). | Provides critical protection against splashes and airborne particles that can cause serious eye irritation.[2][5][6] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of solids or solutions should be performed within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust, aerosols, or vapors.[6][10] If work outside a hood is unavoidable, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required.[2][10] |
| Footwear | Closed-toe shoes that fully cover the foot. | Protects feet from potential spills.[10] |
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent exposure and contamination.
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
Safe handling extends beyond PPE to include proper laboratory procedures, emergency preparedness, and waste management.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific work area within a chemical fume hood for handling the compound.
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[10][11]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood before introducing the chemical.
-
-
Weighing and Transfer (Solid):
-
Solution Preparation:
-
Add the solid slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source like a mantle or water bath. Avoid open flames.[10]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[4]
-
Remove gloves using a technique that avoids skin contact with the contaminated outer surface and dispose of them as hazardous waste.[2]
-
Wash hands thoroughly with soap and water after the procedure is complete.[2][6]
-
Emergency Procedures
Caption: Decision tree for immediate actions following a chemical spill or personal exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
-
Minor Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a designated, labeled hazardous waste container.[12] Clean the spill area thoroughly.[4]
-
Major Spill: Evacuate the laboratory immediately and alert others. Close the door and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for cleanup.[12]
Waste Disposal Protocol
All waste materials containing 1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste stream with other chemical wastes unless specifically permitted by your institution's EHS guidelines.[4]
-
Containerization:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, absorbent materials) in a clearly labeled, sealed plastic bag or container.[12][13]
-
Collect liquid waste (e.g., reaction mother liquors, contaminated solvents) in a compatible, sealed, and properly labeled hazardous waste container.[4][13]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Benzyl-3-hydroxypyrrolidine-3-carboxylic acid".[4] Indicate the concentration and quantity.
-
Storage and Pickup: Store waste containers in a designated Satellite Accumulation Area. Keep containers closed except when adding waste.[13] Contact your institution's EHS department for waste pickup. Do not dispose of this chemical down the drain.[12][14]
References
- Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol. Benchchem.
- Proper Disposal of Benzyl Alcohol-¹³C: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Pyrrolidine. Apollo Scientific.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Fisher Scientific Chemicals - SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet. Angene Chemical.
- 1-Benzyl-pyrrolidine-3-carboxylic acid. Sigma-Aldrich.
- AM-1760 - Safety Data Sheet. Combi-Blocks, Inc.
- SAFETY DATA SHEET. Tokyo Chemical Industry.
- Benzene - Environment, Health & Safety. University of Michigan.
- The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Benchchem.
- SAFETY DATA SHEET. Fisher Scientific.
- 1-Benzyl-pyrrolidine-3-carboxylic acid. Chem-Impex.
- SAFETY DATA SHEET. TCI Chemicals.
- 1-Hydroxypyrrolidine-3-carboxylic acid. PubChem.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Laboratory chemical waste disposal guidelines. University of Otago.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
